2-Amino-4-chloro-7-methoxyquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxyquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJQSUGBIQFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Amino-4-chloro-7-methoxyquinazoline
An In-Depth Technical Guide to the
Executive Summary
2-Amino-4-chloro-7-methoxyquinazoline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, particularly in the realm of kinase inhibitors for oncology. Its unique substitution pattern provides a versatile platform for constructing complex molecular architectures. This guide presents a robust and regiochemically controlled synthetic pathway, designed for researchers and drug development professionals. The strategy circumvents common selectivity issues by constructing the C2-amino functionality prior to the introduction of the C4-chloro group. The process detailed herein involves a two-step sequence: the initial cyclization of 2-amino-4-methoxybenzoic acid to form the key 2-amino-7-methoxyquinazolin-4(3H)-one intermediate, followed by a selective chlorination at the C4 position. This approach is superior to methods involving the amination of a dichloro-quinazoline precursor, which often suffer from poor control over regioselectivity.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic heterocycle is central to the structure of numerous approved drugs, including anticancer agents like Gefitinib, Erlotinib, and Afatinib, which function as tyrosine kinase inhibitors (TKIs). The strategic functionalization of the quinazoline core allows for the precise tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
The target molecule, this compound, is a highly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aryl or alkylamino side chains. Concurrently, the amino group at the C2 position provides a crucial hydrogen bond donor, while the methoxy group at C7 can influence solubility and metabolic stability. This guide provides a detailed, field-proven methodology for its synthesis.
Strategic Approach: Retrosynthesis and Pathway Selection
A common approach to functionalized quinazolines begins with a 2,4-dichloroquinazoline intermediate. However, for the synthesis of the title compound, this route is problematic. The C4 position of 2,4-dichloroquinazolines is significantly more electrophilic and kinetically favored for nucleophilic attack than the C2 position[1]. Consequently, direct amination would overwhelmingly yield the undesired 2-chloro-4-aminoquinazoline isomer.
To achieve absolute regiochemical control, a more logical retrosynthetic strategy is employed. This strategy involves disconnecting the C4-Cl bond first, revealing the precursor 2-amino-7-methoxyquinazolin-4(3H)-one. This key intermediate already contains the required C2-amino group, thereby resolving the selectivity challenge. The quinazolinone itself can be synthesized from a suitably substituted anthranilic acid derivative. This strategic choice forms the foundation of a reliable and scalable synthesis.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediate: 2-Amino-7-methoxyquinazolin-4(3H)-one
This initial step constructs the core heterocyclic system with the C2-amino group already installed. The process involves the condensation and cyclization of an anthranilic acid derivative with a guanylating agent, such as cyanamide.
Principle of the Reaction
The synthesis begins with 2-amino-4-methoxybenzoic acid. The reaction with cyanamide under acidic conditions is thought to proceed via the formation of a 2-guanyl-4-methoxybenzoic acid intermediate. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the aniline nitrogen onto the guanidinyl carbon, followed by dehydration to yield the stable 2-amino-7-methoxyquinazolin-4(3H)-one. This method is a robust way to form 2-aminoquinazolinones[2].
Detailed Experimental Protocol
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methoxybenzoic acid (1 equivalent) and a suitable solvent such as n-butanol or 2-ethoxyethanol.
-
Addition of Reagents: Add cyanamide (1.5-2.0 equivalents) to the suspension. Slowly add concentrated hydrochloric acid (0.5 equivalents) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (typically 120-135 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid precipitate and wash thoroughly with a cold solvent like ethanol or acetone to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 2-amino-7-methoxyquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.
Final Step: Selective C4-Chlorination
With the key intermediate in hand, the final step is the conversion of the 4-oxo group into the desired 4-chloro functionality. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.
Principle of the Reaction
2-Amino-7-methoxyquinazolin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride chlorinates the 4-hydroxy group via a complex mechanism likely involving the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is often added to accelerate the reaction[3]. Under these strongly acidic and dehydrating conditions, the C2-amino group is protonated, rendering it non-nucleophilic and preventing it from reacting with POCl₃.
Detailed Experimental Protocol
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with 2-amino-7-methoxyquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline or DMF (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto crushed ice in a separate beaker. This will hydrolyze the excess POCl₃ in a highly exothermic reaction.
-
Neutralization: Once the quenching is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.
-
Isolation: The solid product will precipitate out. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Purification: Filter the solid, wash extensively with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to afford this compound as a solid.
Summary of Experimental Parameters
| Step | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temperature | Typical Time | Typical Yield |
| 1 | 2-Amino-4-methoxybenzoic acid, Cyanamide, HCl | 1 : 1.5 : 0.5 | n-Butanol | 120-135 °C | 4-6 h | 85-95% |
| 2 | 2-Amino-7-methoxyquinazolin-4(3H)-one, POCl₃, DMF | 1 : 10 : 0.1 | POCl₃ (neat) | 105-110 °C | 3-5 h | 80-90% |
Conclusion
The presented two-step synthesis provides a reliable and highly selective method for preparing this compound. By strategically forming the 2-aminoquinazolinone core first, this pathway effectively overcomes the inherent regioselectivity challenges associated with the direct amination of 2,4-dichloroquinazoline precursors. The protocols are robust, utilize readily available reagents, and are suitable for scaling, making this guide a valuable resource for chemists in the pharmaceutical industry and academia.
References
- 1. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-7-methoxyquinazoline
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Amino-4-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a practical manual for researchers. It outlines robust, field-proven methodologies for determining its core physicochemical properties. The guide details plausible synthetic routes, experimental protocols for structural and spectral analysis, thermal and solubility profiling, and stability assessment according to international guidelines. By explaining the causality behind experimental choices and providing self-validating protocols, this paper equips scientists with the necessary tools to thoroughly characterize this and similar quinazoline derivatives, ensuring data integrity and reproducibility.
Introduction: The Quinazoline Scaffold and Its Significance
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitutions that can modulate biological activity across a wide range of targets, including kinases, receptors, and enzymes.[1][3] Compounds bearing the quinazoline moiety have been successfully developed as anticancer, antihypertensive, and anti-inflammatory drugs.[3]
This compound (PubChem CID: 84780954) represents a specific substitution pattern on this important scaffold.[4] The presence of an amino group at the 2-position, a chloro group at the 4-position, and a methoxy group at the 7-position suggests potential as a key intermediate in the synthesis of more complex, biologically active molecules. The chloro atom at the 4-position is a particularly useful synthetic handle, allowing for nucleophilic substitution to introduce a variety of functional groups.
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in drug discovery and development. Properties such as molecular structure, solubility, stability, and spectral characteristics directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any derived active pharmaceutical ingredient (API). This guide provides the methodological foundation for obtaining this critical data.
Synthesis and Structural Elucidation
Plausible Synthetic Pathway
A common strategy for synthesizing substituted quinazolines involves the cyclization of appropriately substituted anthranilic acid derivatives. The following diagram outlines a logical, multi-step synthetic workflow.
Caption: A plausible synthetic route to the target compound.
Structural and Molecular Properties
Once synthesized, a full structural and molecular characterization is essential. The primary identifier for this compound is its molecular formula, C₉H₈ClN₃O.[4] The following table summarizes key computed molecular properties, which serve as a baseline for experimental verification.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₉H₈ClN₃O | PubChem[4] |
| Molecular Weight | 209.64 g/mol | PubChem[4] |
| Exact Mass | 209.035588 g/mol | PubChem[4] |
| Topological Polar Surface Area | 71.9 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Note: The data in this table is computationally derived and awaits experimental confirmation.
Experimental Protocol: X-ray Crystallography for Structure Confirmation
The gold standard for unambiguous structure determination is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the solid state.
Causality: Obtaining a high-quality crystal is the most critical and often most challenging step. The quality of the crystal directly dictates the resolution and accuracy of the final structure.[8] The choice of solvent system for crystallization is crucial; it must be one in which the compound has moderate solubility, allowing for slow crystal growth rather than rapid precipitation.
Methodology:
-
Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization.
-
Crystal Growth:
-
Screen various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, ethyl acetate) to find a system where the compound is sparingly soluble.
-
Prepare a saturated or near-saturated solution at an elevated temperature.
-
Allow the solution to cool slowly and undisturbed. Techniques include slow evaporation, vapor diffusion, or solvent layering.
-
-
Data Collection:
-
Carefully select a single, well-formed crystal and mount it on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam using a diffractometer.[9]
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[8]
-
Spectroscopic Characterization
Spectroscopic methods provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and bonding structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the chemical environment of each nucleus.
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[10] The sample concentration must be sufficient to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, high-quality 5 mm NMR tube.[10][11][12]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[10]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals would include distinct aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.
-
Acquire a ¹³C NMR spectrum. This will show distinct signals for each of the nine carbon atoms in the molecule.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality: This technique is excellent for quickly confirming the presence of key functional groups. For this compound, we would expect to see characteristic stretching frequencies for N-H (amine), C-O (methoxy ether), C=N, and C=C (quinazoline ring) bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR), a small amount of solid powder is placed directly on the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the instrument and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks would be found for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and aromatic C-H and C=C stretches.[13][14]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated quinazoline ring system.
Causality: The absorption maxima (λ_max) are dependent on the chromophore. For quinazoline derivatives, absorption bands are typically observed corresponding to π → π* and n → π* transitions within the aromatic system.[15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration is in the micromolar range.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (reference) and the other with the sample solution.
-
Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max values.
-
Physical and Chemical Properties
Melting Point and Thermal Analysis
The melting point is a fundamental physical property that serves as an indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than the traditional capillary method, including the enthalpy of fusion.
Causality: A sharp, well-defined melting peak in a DSC thermogram is indicative of a highly pure crystalline substance.[16] Impurities will typically cause a depression and broadening of the melting peak. The heating rate can affect the observed melting temperature; therefore, a standardized rate should be used for consistency.[17]
Caption: Workflow for Melting Point Determination by DSC.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the finely ground, dry compound into a standard aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument's cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should bracket the expected melting point.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm.[17][18] The area under the peak corresponds to the heat of fusion.
Solubility
Solubility is a critical parameter for any compound intended for biological testing or formulation. It should be assessed in a range of relevant media.
Causality: The "like dissolves like" principle is a good starting point. The presence of both polar (amine, methoxy) and non-polar (quinazoline ring, chlorine) features suggests that solubility will vary significantly with solvent polarity. For drug development, solubility in aqueous buffers at different pH values is particularly important.
Experimental Protocol (Thermodynamic Solubility):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy with a pre-established calibration curve.
Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are performed according to guidelines set by the International Council for Harmonisation (ICH).[19][20]
Causality: Stability studies expose the compound to accelerated (stress) conditions of temperature and humidity to predict its long-term stability under normal storage conditions.[19][21] The use of a validated, stability-indicating analytical method (typically HPLC) is essential to separate and quantify the parent compound from any potential degradation products.
Experimental Protocol (ICH Guideline Approach):
-
Method Validation: Develop and validate a stability-indicating HPLC method that can resolve the parent compound from potential degradants and impurities.
-
Batch Selection: Use at least one representative batch of the purified compound for the study.[21]
-
Storage Conditions: Store samples of the compound in its intended container closure system under the following ICH-recommended conditions[22]:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Analyze the samples at specified time points.
-
For accelerated studies, a typical schedule is 0, 3, and 6 months.[22]
-
For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis: At each time point, test the samples for appearance, assay (potency), and degradation products. A significant change is typically defined as a failure to meet the established acceptance criteria, such as a notable decrease in assay value or an increase in total degradation products.
Conclusion
While specific experimental data for this compound remains to be broadly published, this guide provides a comprehensive and scientifically rigorous framework for its complete physicochemical characterization. By following the detailed protocols for synthesis, structural elucidation, spectroscopic analysis, and the determination of physical and stability properties, researchers can generate the high-quality, reliable data essential for advancing this compound in the drug discovery and development pipeline. The emphasis on the causality behind experimental choices and adherence to international standards ensures that the data obtained will be robust, reproducible, and fit for purpose in a regulated research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C9H8ClN3O | CID 84780954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. humiditycontrol.com [humiditycontrol.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. gmpsop.com [gmpsop.com]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
The Expanding Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The inherent structural features of the quinazoline nucleus, including its hydrogen bonding capabilities and potential for diverse substitutions, make it an ideal scaffold for the design of novel therapeutic agents. A vast number of quinazoline derivatives have been synthesized and investigated, revealing significant potential in treating a wide range of diseases, including cancer, microbial infections, inflammation, malaria, and viral illnesses.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel quinazoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating the therapeutic potential of this versatile class of compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives have garnered significant attention for their potent anticancer properties, with several compounds already approved as frontline cancer therapies.[3] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in the signaling pathways regulating cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibition a highly effective therapeutic strategy.[6]
Mechanism of Action: Inhibition of Tyrosine Kinases
A prominent class of anticancer quinazoline derivatives functions as tyrosine kinase inhibitors (TKIs).[7] These compounds typically feature a 4-anilinoquinazoline scaffold, which acts as a competitive inhibitor at the ATP-binding site of the epidermal growth factor receptor (EGFR).[8][9] By blocking ATP binding, these derivatives prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades that promote tumor growth and proliferation.[8][10] The structure-activity relationship (SAR) studies of 4-anilinoquinazolines have revealed that substitutions on both the quinazoline ring and the aniline moiety can significantly influence their inhibitory potency and selectivity.[8][11]
Beyond EGFR, novel quinazoline derivatives have been developed to target other key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][12] Dual inhibitors that target multiple kinases simultaneously are also being actively investigated to overcome drug resistance and enhance therapeutic efficacy.[11]
Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives
The following diagram illustrates the mechanism of action of 4-anilinoquinazoline derivatives as EGFR inhibitors.
Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.
Data Presentation: Anticancer Activity of Novel Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of representative novel quinazoline derivatives against various cancer cell lines.
| Compound ID | Chemical Structure | Target Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-disubstituted quinazoline | HT-29 (Colon) | 5.33 | [13] |
| 2 | 2,4-disubstituted quinazoline | CNE-2 (Nasopharyngeal) | Data not specified | [14] |
| 3 | 4-anilinoquinazoline derivative | A549 (Lung) | Sub-micromolar | [15] |
| 4 | 2-substituted quinazolin-4(3H)-one | Jurkat (T-cell leukemia) | 1.9 | [16] |
| 5 | 2-substituted quinazolin-4(3H)-one | NB4 (Promyelocytic leukemia) | <5 | [16] |
| 6 | 2,4-disubstituted quinazoline | 5637 (Bladder) | 103.04 | [17] |
| 7 | 2,4-disubstituted quinazoline | MCF-7 (Breast) | 90.2 | [17] |
Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.
Experimental Protocols: Evaluating Anticancer Activity
A crucial aspect of anticancer drug discovery is the robust evaluation of a compound's cytotoxic and mechanistic effects. The following are standard protocols employed in this process.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18] Its reliance on the metabolic activity of viable cells to convert the yellow MTT into a purple formazan product provides a quantitative measure of cell survival.[19] The simplicity, reliability, and scalability of the MTT assay make it an excellent choice for high-throughput screening of potential anticancer agents.[7][20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
Rationale: Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] This information can indicate whether a compound induces cell cycle arrest at a specific checkpoint.
Protocol:
-
Cell Treatment: Treat cancer cells with the quinazoline derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Rationale: Determining whether a compound induces apoptosis (programmed cell death) is a key step in characterizing its anticancer activity. The Annexin V/PI assay is a standard method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can be used to identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the quinazoline derivative.
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi.[22][23]
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial mechanism of quinazoline derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[24][25][26][27] By targeting these vital processes, these compounds can effectively inhibit bacterial growth. Structure-activity relationship studies have shown that substitutions at various positions of the quinazoline ring can significantly impact the antimicrobial potency and spectrum.[28]
Data Presentation: Antimicrobial Activity of Novel Quinazoline Derivatives
The following table presents the in vitro antimicrobial activity of selected novel quinazoline derivatives.
| Compound ID | Chemical Structure | Target Microorganism | MIC (µg/mL) | Reference |
| 8 | Quinazoline piperazine phosphorodiamidate hybrid | Klebsiella pneumoniae | 2.5 | [1] |
| 9 | Quinazoline piperazine phosphorodiamidate hybrid | Staphylococcus aureus | 2.5 | [1] |
| 10 | Quinazolin-4(3H)-one derivative | Staphylococcus aureus | Data not specified | [23] |
| 11 | Quinazolin-4(3H)-one derivative | Streptococcus pneumoniae | Data not specified | [23] |
| 12 | 4-substituted quinazoline | Bacillus subtilis | Data not specified | [4] |
| 13 | 4-substituted quinazoline | Escherichia coli | Data not specified | [4] |
| 14 | 1,2-di(quinazolin-4-yl)diselane | Mycobacterium tuberculosis | Similar to clinical drugs | [26] |
Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard and essential parameter for evaluating the potency of a new antimicrobial compound. The broth microdilution method is a commonly used and reliable technique for determining MIC values.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[10][29][30]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[31]
Data Presentation: Anti-inflammatory Activity of Novel Quinazoline Derivatives
The following table summarizes the in vivo anti-inflammatory activity of representative novel quinazoline derivatives.
| Compound ID | Chemical Structure | Animal Model | Dose | % Inhibition of Edema | Reference |
| 15 | Quinazolinone analog | Rat | 50 mg/kg | 32.5 | [10] |
| 16 | Quinazolinone derivative | Rat | Not specified | Good activity | [29] |
| 17 | Substituted pyrrolo-quinazoline | Not specified | Not specified | Potent activity | [32] |
| 18 | 4-amino quinazoline derivative | Not specified | Not specified | High activity | [32] |
Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model in rats is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[33] Carrageenan, when injected into the rat paw, induces a reproducible inflammatory response characterized by edema (swelling), providing a simple and reliable method to assess the efficacy of anti-inflammatory agents.[4]
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.
Antiviral, and Antimalarial Activities: Expanding the Therapeutic Horizon
Beyond their anticancer, antimicrobial, and anti-inflammatory properties, novel quinazoline derivatives have also shown promising activity against viral and parasitic infections.
Antiviral Activity: Several quinazoline derivatives have been reported to exhibit antiviral activity against a range of viruses, including influenza virus, human cytomegalovirus (HCMV), and coronaviruses.[13][19][32][34][35][36] The mechanism of action can involve the inhibition of viral replication at different stages. For instance, some derivatives have been shown to inhibit viral RNA synthesis.[36]
Antimalarial Activity: Malaria remains a major global health threat, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Quinazoline derivatives have demonstrated potent in vivo antimalarial activity in murine models.[3][22][28][32][37] Some of these compounds have shown efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[37]
Data Presentation: Antiviral and Antimalarial Activities
Antiviral Activity of Novel Quinazoline Derivatives
| Compound ID | Chemical Structure | Target Virus | EC50 (µM) | Reference |
| 19 | Quinazoline artemisinin hybrid | Human Cytomegalovirus (HCMV) | 0.15-0.21 | [32] |
| 20 | 2,4-disubstituted quinazoline | Influenza A virus (H1N1) | 3.70-4.19 | [35] |
| 21 | 2,4-disubstituted quinazoline | Influenza A virus | 1.29 | [19] |
| 22 | Quinazoline derivative | Coronavirus (HCoV-OC43) | ~0.1 | [13] |
Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.
Antimalarial Activity of Novel Quinazoline Derivatives
| Compound ID | Chemical Structure | Parasite Strain | In Vivo Efficacy | Reference |
| 23 | 2-anilino quinazoline | P. falciparum | Orally efficacious in murine model | [37] |
| 24 | 2,3-disubstituted-4(3H)-quinazolinone | P. berghei ANKA | 72.86% suppression | [3] |
| 25 | Quinazolinone-2-carboxamide | P. falciparum | Efficacious in humanized SCID mouse model | [28] |
Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The insights provided in this technical guide underscore the immense potential of quinazoline derivatives in addressing some of the most pressing challenges in human health, from cancer and infectious diseases to inflammatory disorders. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of the next generation of quinazoline-based drugs. Future research should focus on exploring novel substitutions on the quinazoline core to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action, and leveraging advanced drug delivery systems to improve the pharmacokinetic and pharmacodynamic profiles of these promising compounds.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 12. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info2.uqam.ca [info2.uqam.ca]
- 19. Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Is Your MTT Assay the Right Choice? [promega.com]
- 21. nuchemsciences.com [nuchemsciences.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 2-Amino-4-chloro-7-methoxyquinazoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-Amino-4-chloro-7-methoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and experimental data from a close structural analog for Mass Spectrometry (MS) and Infrared (IR) spectroscopy. This approach, combining predictive analysis with comparative data from a related molecule, offers a robust framework for the characterization of novel quinazoline derivatives.
Molecular Structure and Overview
This compound is a heterocyclic compound with a quinazoline core, which is a common scaffold in medicinal chemistry. Accurate structural confirmation is the bedrock of any research and development endeavor. The following sections detail the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the unambiguous identification of this molecule.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections provide predicted ¹H and ¹³C NMR data, which serve as a reliable guide for researchers synthesizing this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | 7.85 | d | 1H |
| H-6 | 7.10 | dd | 1H |
| H-8 | 6.95 | d | 1H |
| -NH₂ | 5.50 | br s | 2H |
| -OCH₃ | 3.90 | s | 3H |
Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary based on solvent and concentration.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-5, H-6, H-8): The downfield region of the spectrum is characterized by signals from the three aromatic protons on the quinazoline ring. H-5 is expected to be the most deshielded due to the anisotropic effect of the adjacent pyrimidine ring and will likely appear as a doublet. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8, being ortho to the electron-donating methoxy group, is expected at the most upfield position of the aromatic signals, appearing as a doublet.
-
Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet around 5.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. This peak's intensity and position can be sensitive to the solvent, concentration, and temperature. A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 162.5 |
| C-4 | 155.0 |
| C-4a | 115.0 |
| C-5 | 125.0 |
| C-6 | 120.0 |
| C-7 | 160.0 |
| C-8 | 100.0 |
| C-8a | 150.0 |
| -OCH₃ | 56.0 |
Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary based on solvent and concentration.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons (C-2, C-4, C-4a, C-7, C-8a): The spectrum is expected to show five signals for the quaternary carbons. C-2 and C-4, being part of the pyrimidine ring and attached to nitrogen and chlorine, will be significantly deshielded. C-7, attached to the electronegative oxygen of the methoxy group, will also appear at a downfield chemical shift.
-
Aromatic CH Carbons (C-5, C-6, C-8): Three signals are predicted for the protonated aromatic carbons. C-8, being ortho to the electron-donating methoxy group, is expected to be the most shielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a distinct signal in the upfield region, around 56.0 ppm.
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized procedure for acquiring high-quality NMR spectra for quinazoline derivatives.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The data presented here is for the close structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline , as a reference.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]⁺ | 239 | 100 |
| [M+2]⁺ | 241 | 33 |
| [M-CH₃]⁺ | 224 | 45 |
| [M-Cl]⁺ | 204 | 20 |
Source: NIST WebBook, experimental data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[1]
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The base peak is the molecular ion peak [M]⁺ at m/z 239. The presence of a significant [M+2]⁺ peak at m/z 241 with an intensity of approximately one-third of the molecular ion peak is a characteristic isotopic pattern for a compound containing one chlorine atom.
-
Fragmentation Pattern: The fragmentation pattern provides further structural information. The loss of a methyl radical (-CH₃) from the methoxy group results in the fragment ion at m/z 224. The loss of a chlorine radical (-Cl) gives rise to the ion at m/z 204.
Expected Data for this compound:
For the title compound, the molecular weight is 209.63 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209 and an [M+2]⁺ peak at m/z 211 due to the chlorine isotope. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 194 and the loss of chlorine to give a fragment at m/z 174.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the sample to a final concentration of about 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data presented is for the structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline .
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) |
| 3050-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |
| 1640-1600 | C=N stretching | Quinazoline ring |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1270-1200 | C-O stretching | Aryl ether |
| 800-700 | C-Cl stretching | Chloroalkane |
Source: Adapted from experimental data for 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2]
Interpretation of the IR Spectrum:
-
N-H Stretching: The presence of a primary amine is indicated by the broad absorption band in the 3400-3200 cm⁻¹ region.
-
C-H Stretching: The sharp peaks between 3050-3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methoxy group.
-
C=N and C=C Stretching: The absorptions in the 1640-1450 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the quinazoline and benzene rings.
-
C-O and C-Cl Stretching: The strong absorption around 1270-1200 cm⁻¹ is indicative of the aryl ether C-O stretching. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-700 cm⁻¹.
Expected Similarities for this compound:
The IR spectrum of the title compound is expected to be very similar to that of its analog, as they share the same core functional groups. The positions of the N-H, aromatic C-H, methoxy C-H, C=N, C=C, C-O, and C-Cl stretching vibrations should be comparable.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Place an empty KBr pellet or no sample in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the sample holder of the FTIR instrument.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of this compound using a combination of predicted and analog-derived experimental data. The detailed analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, along with standardized experimental protocols, offers a robust framework for researchers in the field of medicinal chemistry and drug development. This integrated approach ensures a high degree of confidence in the structural elucidation and purity assessment of this and related quinazoline derivatives.
References
Initial Screening of 2-Amino-4-chloro-7-methoxyquinazoline: A Technical Guide for Anticancer Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of several FDA-approved targeted therapies.[1] Its versatile structure allows for the development of potent inhibitors against various kinases and cellular pathways implicated in tumorigenesis.[2][3][4] This guide presents a comprehensive, field-proven framework for the initial in vitro screening of a novel quinazoline derivative, 2-Amino-4-chloro-7-methoxyquinazoline, to evaluate its potential as an anticancer agent. We provide detailed, step-by-step protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data essential for early-stage drug development. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities for their therapeutic potential.
Introduction: The Rationale for Screening this compound
The quinazoline nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine portion of ATP, enabling it to competitively inhibit a wide range of protein kinases.[4] This has led to the successful development of drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The anticancer effects of quinazoline derivatives are diverse, ranging from inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR) and PI3K to disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis.[2][3][5]
While this compound is a known chemical entity, often used as an intermediate in the synthesis of pharmaceuticals for other indications, its specific activity against cancer cells is not well-documented in public literature. Its structure, featuring an amino group, a chloro substituent, and a methoxy group on the quinazoline core, presents a unique combination of electron-donating and -withdrawing groups that could confer novel biological activity. The presence of the 4-chloro substituent, in particular, offers a reactive site for further chemical modification, making it an attractive starting point for a medicinal chemistry campaign.
This guide, therefore, establishes the foundational screening cascade to determine if this compound warrants further investigation as a potential anticancer therapeutic. The initial screening funnel is designed to answer three critical questions:
-
Does the compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines?
-
If cytotoxic, is the mechanism of cell death related to the induction of apoptosis?
-
Does the compound perturb the normal progression of the cell cycle?
Answering these questions provides the necessary go/no-go decision points for committing further resources to mechanism-of-action studies, lead optimization, and preclinical development.
Experimental Design: A Multi-Faceted Approach
A robust initial screening strategy relies on a multi-pronged approach to gather a holistic view of the compound's cellular effects. Our workflow is designed to move from a broad assessment of cytotoxicity to more specific mechanistic assays.
Caption: High-level workflow for the initial screening of this compound.
Selection of Cancer Cell Lines
The choice of cell lines is critical for obtaining relevant and broadly applicable results. We recommend starting with a diverse panel that represents different cancer histotypes. The NCI-60 panel, developed by the U.S. National Cancer Institute, is an excellent resource for this purpose, as it comprises 60 well-characterized human tumor cell lines from nine different cancer types.[2][4][6] For an initial screen, a representative subset can be selected.
Table 1: Example Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics (Example) |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive, wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2), mutant p53 |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation |
| HCT116 | Colon Carcinoma | Wild-type p53 |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent, p53 null |
| U-87 MG | Glioblastoma | PTEN mutant |
Causality: This selection provides diversity in tissue of origin and genetic background (e.g., p53 status, key driver mutations). Comparing the compound's activity across these lines can provide early clues about its potential mechanism of action or selectivity.[7] For example, differential activity between HCT116 (wild-type p53) and a p53-mutant line might suggest a p53-dependent mechanism.
Core Methodologies and Protocols
Adherence to standardized and well-validated protocols is paramount for ensuring data integrity. The following sections provide detailed, step-by-step procedures for the core assays.
General Cell Culture and Maintenance
Proper aseptic technique and cell culture practices are the foundation of reliable in vitro data. All cell lines should be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and purity.
-
Culture Medium: Use the specific medium recommended by the supplier for each cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[5] Use Trypsin-EDTA for adherent cells.
-
Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[10]
Materials:
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Include wells for "medium only" (blank) and "cells with vehicle" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Table 2: Example Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 | PC-3 | U-87 MG |
| This compound | 12.5 | 8.9 | 25.1 | 7.2 | 30.8 | 15.4 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 0.6 | 1.5 | 1.2 |
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
To determine if the observed cytotoxicity is due to apoptosis, we can measure the activity of executioner caspases-3 and -7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[3] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[13]
Materials:
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega, G8090 or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol (steps 1-3). It is crucial to run a parallel plate for viability (e.g., using CellTiter-Glo®) to normalize the apoptosis signal to the number of viable cells. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from "medium only" wells).
-
Express the results as fold change in caspase activity relative to the vehicle-treated control cells.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation of cell cycle phases via flow cytometry.[16]
Materials:
-
6-well plates
-
Flow cytometry tubes
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates. After 24 hours, treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells (at a higher speed, e.g., 850 x g, as fixed cells are less dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade RNA, which PI can also bind to.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for better resolution.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
Potential Outcomes and Mechanistic Insights
The data from this initial screening cascade can point toward specific mechanisms of action, guiding future experiments.
Interpreting the Data
-
Selective Cytotoxicity: If the IC₅₀ values are significantly lower in a cell line with a specific genetic marker (e.g., a particular mutation), it may suggest the compound targets that pathway. For instance, high potency in EGFR-mutant lung cancer cells could imply EGFR inhibition.
-
Apoptosis Induction: A significant increase in caspase-3/7 activity concurrent with cytotoxicity strongly suggests the compound induces programmed cell death.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle is a hallmark of many anticancer drugs.
-
G1 Arrest: May indicate inhibition of CDK4/6 or other regulators of the G1/S transition.
-
S Phase Arrest: Often associated with DNA synthesis inhibitors.
-
G2/M Arrest: A common outcome for compounds that interfere with microtubule dynamics or DNA damage checkpoints.[2]
-
Example Signaling Pathway: EGFR/PI3K/Akt
Many quinazoline derivatives exert their effects by inhibiting receptor tyrosine kinases like EGFR.[3] Downstream of EGFR, the PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth.[18] If initial data suggests activity in cell lines known for EGFR-driven proliferation, this pathway becomes a prime candidate for further investigation.
Caption: Hypothesized targeting of the EGFR-PI3K-Akt signaling pathway by the test compound.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression across a diverse panel of cancer cell lines, researchers can make an informed decision on its potential as a lead compound.
Positive results from this screening cascade—such as potent, selective cytotoxicity, clear induction of apoptosis, or a defined cell cycle block—would provide a strong rationale for advancing the compound to the next stage of drug discovery. Subsequent steps would include:
-
Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinome profiling, thermal shift assays, or affinity chromatography.
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as xenografts.[19]
By following this structured, evidence-based approach, the scientific community can efficiently screen novel chemical matter and accelerate the development of the next generation of targeted cancer therapies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. NCI-60 - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
The Modern Alchemist's Guide to Substituted Quinazolines: A Handbook of Novel Synthetic Routes
Foreword: The Enduring Allure of the Quinazoline Nucleus
In the landscape of medicinal chemistry and materials science, the quinazoline scaffold stands as a testament to the power of heterocyclic structures. This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, is a privileged motif found in numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] From potent anticancer agents and immune checkpoint inhibitors to anti-inflammatory, antiviral, and antimicrobial drugs, the therapeutic potential of substituted quinazolines continues to drive significant research efforts.[4][5] The ongoing quest for novel drug candidates with improved efficacy and selectivity necessitates the development of innovative and efficient synthetic methodologies to access structurally diverse quinazoline derivatives. This guide provides an in-depth exploration of both classical and contemporary synthetic strategies, offering researchers and drug development professionals a comprehensive toolkit for the construction of this vital heterocyclic core.
I. The Foundations: Classical Approaches to Quinazoline Synthesis
While modern synthetic chemistry has opened new avenues for quinazoline synthesis, the classical methods remain valuable for their simplicity and scalability in certain contexts. These foundational reactions often involve the condensation of readily available starting materials.
One of the most common traditional methods is the reaction of 2-aminobenzonitriles with acyl chlorides, which can be facilitated by microwave or ultrasonic radiation.[6] Another well-established route involves the Niementowski reaction, which utilizes the fusion of anthranilic acid analogs with amides at high temperatures.
Limitations of Classical Methods: While historically significant, these methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the generation of significant waste, prompting the development of more sophisticated and sustainable approaches.
II. The New Frontier: Modern Synthetic Strategies for Substituted Quinazolines
The evolution of synthetic organic chemistry has ushered in an era of unprecedented efficiency and precision. The following sections delve into the cutting-edge methodologies that are reshaping the synthesis of substituted quinazolines.
Transition-Metal Catalysis: A Paradigm Shift in Quinazoline Construction
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolines are no exception. These methods often proceed under milder conditions with higher functional group tolerance and selectivity compared to their classical counterparts.
2.1.1. Cobalt-Catalyzed C-H Activation Pathways
A significant breakthrough in quinazoline synthesis involves the use of cobalt catalysts to forge the heterocyclic ring via C-H activation. This strategy avoids the need for pre-functionalized starting materials, enhancing atom economy. In a notable example, N-sulfinylimines or benzimidates react with dioxazolones in the presence of a Co(III) catalyst.[7][8] The dioxazolone serves as a synthon for a nitrile, and the reaction proceeds through a proposed mechanism involving C-H activation, cyclization, and elimination.[7]
Experimental Protocol: Cobalt-Catalyzed Synthesis of Quinazolines
-
To a sealed tube, add the N-sulfinylimine (0.2 mmol), dioxazolone (0.3 mmol), Cp*Co(CO)I2 (5 mol %), and AgNTf2 (20 mol %).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinazoline product.
Table 1: Substrate Scope for Cobalt-Catalyzed Quinazoline Synthesis
| Entry | N-Sulfinylimine Substituent | Dioxazolone Substituent | Yield (%) |
| 1 | H | Phenyl | 94 |
| 2 | 4-Me | Phenyl | 85 |
| 3 | 4-Cl | Phenyl | 78 |
| 4 | H | Methyl | 65 |
2.1.2. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have also proven to be highly effective in the synthesis of substituted quinazolines through C-H functionalization. A redox-neutral approach utilizes a [Cp*RhCl2]2/AgBF4 catalytic system to react benzimidates with dioxazolones.[9] In this process, the dioxazolone acts as both an internal oxidant and a coupling partner. The N-unsubstituted imine of the benzimidate not only directs the C-H activation but also participates as a nucleophile in the subsequent cyclization.[9][10]
Diagram 1: Proposed Mechanism for Rh(III)-Catalyzed Quinazoline Synthesis
Caption: Rh(III)-catalyzed C-H activation and annulation for quinazoline synthesis.
2.1.3. Copper-Catalyzed Cascade Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative for quinazoline synthesis.[10] One-pot tandem reactions have been developed that utilize copper catalysts for the construction of the quinazoline core from simple starting materials. For instance, a cascade reaction of (2-aminophenyl)methanols with aldehydes in the presence of a copper catalyst, cerium nitrate, and ammonium chloride provides a wide range of 2-substituted quinazolines.[2][10] Another efficient method involves the copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides, using air as the oxidant.[10]
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly desirable in drug discovery for their efficiency and ability to generate molecular diversity.[11][12]
A notable example is the iodine/ammonium acetate-assisted three-component synthesis of highly substituted quinazolines from substituted benzaldehydes and o-aminoarylketones.[1] This reaction proceeds in high yields and under mild conditions. Microwave-assisted MCRs have also been developed, offering a solvent-free and environmentally friendly approach to quinazoline synthesis.[2][11][12] For example, the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave irradiation rapidly produces quinazoline derivatives in good to excellent yields.[1][2]
Diagram 2: General Workflow for a Three-Component Quinazoline Synthesis
Caption: A convergent three-component approach to substituted quinazolines.
Emerging Technologies: Photoredox and Flow Chemistry
The field of organic synthesis is continuously evolving, with new technologies offering greener, more efficient, and scalable solutions.
2.3.1. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions.[13][14] In the context of quinazoline synthesis, a metal-free oxidative coupling of amidine derivatives can be achieved using a photoredox catalytic system with a low catalyst loading.[2] This method represents a green and sustainable approach to the construction of the quinazoline scaffold.
2.3.2. Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability.[15][16] The application of flow chemistry to quinazoline synthesis is a promising area of research that could lead to more efficient and sustainable manufacturing processes for these important compounds.
III. Conclusion and Future Perspectives
The synthesis of substituted quinazolines has undergone a remarkable transformation, moving from classical high-temperature condensations to sophisticated transition-metal-catalyzed C-H functionalizations and convergent multicomponent reactions. The ongoing development of novel synthetic methods, driven by the principles of green chemistry and the need for greater efficiency and molecular diversity, will undoubtedly continue to expand the medicinal chemist's toolbox. Emerging technologies such as photoredox catalysis and continuous flow synthesis are poised to play an increasingly important role in the future of quinazoline synthesis, enabling the rapid and sustainable production of novel drug candidates to address unmet medical needs. The journey of discovering new synthetic routes for this versatile scaffold is far from over, and the next generation of synthetic innovations promises to unlock even greater potential for the quinazoline nucleus.
IV. References
-
Wang, F., Wang, H., Wang, Q., Yu, S., & Li, X. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C–H Activation of N-Sulfinylimines and Benzimidates. Organic Letters, 18(6), 1306–1309. --INVALID-LINK--
-
Mishra, P., & Kaur, P. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 738221. --INVALID-LINK--
-
Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065. --INVALID-LINK--
-
Boufroura, H., Othman, M., & Ben Hassine, B. (2007). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules, 12(7), 1435–1441. --INVALID-LINK--
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 9(5), 23-32. --INVALID-LINK--
-
Ahmad, I., & Singh, V. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-538. --INVALID-LINK--
-
Various Authors. Synthesis of quinazolines. Organic Chemistry Portal. --INVALID-LINK--
-
Khan, I., & Ibrar, A. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 738221. --INVALID-LINK--
-
Mishra, P., & Kaur, P. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 738221. --INVALID-LINK--
-
Al-Suhaimi, K. S., et al. (2024). Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors. Bioorganic & Medicinal Chemistry, 109, 117865. --INVALID-LINK--
-
Kumar, A., & Kumar, R. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(16), 4956. --INVALID-LINK--
-
Sharma, S., & Kumar, A. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 27(19), 6524. --INVALID-LINK--
-
Kumar, A., & Singh, R. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc.--INVALID-LINK--
-
Ahmad, I., & Singh, V. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-538. --INVALID-LINK--
-
Peng, J., & Chen, J. (2016). Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. RSC Advances, 6(10), 8145-8157. --INVALID-LINK--
-
Al-Tel, T. H. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3326. --INVALID-LINK--
-
Various Authors. Synthesis of quinazolinones. Organic Chemistry Portal. --INVALID-LINK--
-
Zhang, Z., & Xu, K. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5110. --INVALID-LINK--
-
Sharma, P., & Kumar, A. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 5(3), 1-11. --INVALID-LINK--
-
da Silva, F. M., & de Souza, M. C. B. V. (2021). Synthesis of sulfonated quinazolines via the photoredox-catalyzed process. ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1599-1603. --INVALID-LINK--
-
Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. --INVALID-LINK--
-
Zhang, G., & Xie, Z. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences, 22(3), 525-534. --INVALID-LINK--
-
Dixon, D. J., & Yum, S. (2021). Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate. --INVALID-LINK--
-
Di Filippo, M., & Baumann, M. (2021). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. The Journal of Organic Chemistry, 86(1), 585-596. --INVALID-LINK--
-
de la Torre, D., & de la Hoz, A. (2022). Examples of flow synthesis of quinoline derivatives by Doebner-Miller reaction. ResearchGate. --INVALID-LINK--
References
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Guide to 2-Amino-4-chloro-7-methoxyquinazoline: A Privileged Scaffold in Modern Organic Synthesis
Abstract: The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide focuses on a specific, highly functionalized building block: 2-Amino-4-chloro-7-methoxyquinazoline . We will provide an in-depth exploration of its synthesis, physicochemical properties, and core reactivity. The narrative emphasizes the causality behind its synthetic utility, focusing on its strategic application in constructing complex molecular architectures, particularly in the realm of kinase inhibitor development for targeted cancer therapies. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of the Quinazoline Scaffold
The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[4] Its rigid structure and multiple points for functionalization allow it to serve as a versatile template for interacting with various biological targets. The 4-aminoquinazoline scaffold, in particular, has been instrumental in the development of tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[4]
The subject of this guide, this compound, is a trifunctional building block engineered for precise and sequential synthetic transformations. Each substituent serves a distinct purpose:
-
C4-Chloro Group: The primary reactive site, this group is an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Its displacement is the key step for introducing the critical pharmacophores that define the molecule's biological activity.
-
C2-Amino Group: This group modulates the electronic properties of the quinazoline ring system. It can also serve as a handle for secondary functionalization or participate in hydrogen bonding within a target's active site.
-
C7-Methoxy Group: This substituent provides steric and electronic influence, impacting solubility, metabolic stability, and binding interactions of the final compound.
This guide will dissect the chemistry of this powerful intermediate, providing the foundational knowledge required to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for experimental design, including reaction setup, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8ClN3O | PubChem[5] |
| Molecular Weight | 209.64 g/mol | PubChem[5] |
| Appearance | Expected to be a solid | General Knowledge |
| CAS Number | 199538-92-0 | PubChem[5] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N=C2Cl)N | PubChem[5] |
| InChI Key | FCTFBXTJNDCVIJ-UHFFFAOYSA-N | PubChem[5] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a distinct singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amino protons.
-
¹³C NMR: Resonances for the nine distinct carbon atoms, including the characteristic C-Cl, C-O, and C-N bonds.
-
Mass Spectrometry (MS): A clear molecular ion peak (M+) and an M+2 peak with approximately one-third the intensity, characteristic of a monochlorinated compound.
Synthesis of the Building Block
The synthesis of substituted quinazolines typically involves the construction of the heterocyclic core from an appropriately substituted aniline precursor, followed by functional group manipulation. The following workflow outlines a common and reliable strategy.
Caption: General workflow for the synthesis of the target building block.
Experimental Protocol: Synthesis of this compound
(Note: This is a representative protocol adapted from syntheses of analogous quinazolines.[6] Researchers should optimize conditions based on available laboratory equipment and safety procedures.)
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
-
To a flask containing 2-amino-4-methoxybenzamide (1.0 eq), add formamide (10 vol).
-
Heat the mixture to 160-170 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. Pour into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the quinazolinone intermediate.
Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline
-
Suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-7-methoxyquinazoline.
Step 3: Introduction of the C2-Amino Group (This step is often challenging and may require specialized methods. A common strategy involves nitration followed by reduction.)
-
Nitration: Dissolve 4-chloro-7-methoxyquinazoline (1.0 eq) in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize to precipitate the nitro-intermediate.
-
Reduction: Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, acetic acid) and add a reducing agent (e.g., iron powder, tin(II) chloride). Heat the reaction as necessary.[6]
-
Work up the reaction by filtering the catalyst and removing the solvent. Purify the crude product by column chromatography or recrystallization to yield the final building block.
Core Reactivity and Synthetic Applications
The synthetic power of this compound lies in the predictable and regioselective reactivity of its C4-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
This is the most fundamental and widely used reaction for this building block. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the pyrimidine ring nitrogens.[7] DFT calculations on related systems confirm that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack over other positions.[2][3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.
Application Insight: The SNAr reaction is the workhorse for synthesizing 4-anilinoquinazolines, the core of many EGFR kinase inhibitors.[6] By reacting the building block with a variety of substituted anilines, a diverse library of potential drug candidates can be rapidly generated.
Protocol 4.1: General Procedure for SNAr with an Aniline
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a suitable solvent such as isopropanol or n-butanol (10-20 vol).[8][9]
-
Heat the reaction mixture to reflux (80-120 °C) for 4-12 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, filter the solid and wash with cold solvent. If not, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 4-anilinoquinazoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr.
The Suzuki reaction enables the formation of a carbon-carbon bond between the C4 position and various aryl or vinyl groups, starting from a boronic acid or ester.[10][11][12] This is invaluable for creating compounds with extended aromatic systems.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.2.1: General Procedure for Suzuki Coupling
-
To a degassed mixture of this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent like dioxane/water or toluene, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Heat the reaction under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with less nucleophilic amines or sterically hindered substrates.[13][14][15] The reaction's efficacy is highly dependent on the choice of a specialized phosphine ligand.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4.2.2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., X-Phos, BINAP, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Add an anhydrous solvent (e.g., toluene, dioxane) and degas the mixture.
-
Heat the reaction to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
Application Case Study: Synthesis of Kinase Inhibitors
The primary application of this building block in modern drug discovery is as a precursor to multi-kinase inhibitors.[18] The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the adenine portion of ATP, allowing it to bind competitively to the hinge region of various kinases.[4][6]
A common synthetic strategy involves the SNAr reaction between this compound and a complex aniline, such as 3-ethynylaniline, which is often used to target mutant forms of kinases.[19]
Table 2: Representative SNAr for Kinase Inhibitor Scaffolds
| Electrophile | Nucleophile | Conditions | Product | Application |
|---|---|---|---|---|
| This compound | 3-Ethynylaniline | Isopropanol, reflux, 6h | N-(3-ethynylphenyl)-7-methoxyquinazoline-2,4-diamine | Core for EGFR/VEGFR inhibitors[6][19] |
| this compound | 4-((Piperidin-1-yl)methyl)aniline | n-Butanol, reflux, 8h | N⁴-(4-((piperidin-1-yl)methyl)phenyl)-7-methoxyquinazoline-2,4-diamine | Scaffold with solubilizing groups for improved ADME properties |
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable and versatile entry point into a medicinally significant chemical space. Its well-defined reactivity, centered on the C4-chloro position, allows for the systematic and efficient construction of diverse molecular libraries through robust SNAr and palladium-catalyzed cross-coupling reactions. For researchers in drug discovery, mastering the application of this intermediate is a key step toward the rational design and synthesis of the next generation of targeted therapeutics, particularly in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H8ClN3O | CID 84780954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. research.rug.nl [research.rug.nl]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Rapid One-Pot Synthesis of Quinazolinones via Microwave-Assisted Cyclocondensation
Introduction
Quinazolines and their oxidized counterparts, quinazolinones, represent a critical class of nitrogen-containing heterocyclic compounds. This scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The traditional synthesis of these vital compounds often involves multi-step procedures, harsh reaction conditions, and long reaction times, which are significant drawbacks in the fast-paced environment of drug discovery.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering substantial improvements over conventional heating methods.[5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[8][9] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which minimizes thermal gradients and side reactions, leading to higher yields and purer products.[5][7] This application note provides a detailed, field-proven protocol for the one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones using a dedicated microwave reactor.
The Rationale for Microwave-Assisted Synthesis
The choice of microwave irradiation for quinazolinone synthesis is predicated on several key advantages that align with the principles of green and efficient chemistry:[6][7]
-
Rate Enhancement: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, localized superheating that dramatically increases the reaction rate.[5][8]
-
Increased Yields and Purity: The uniform and controlled heating minimizes the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields of the desired quinazolinone.[10]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, leading to significant energy savings compared to conventional oil baths or heating mantles.[7]
-
Operational Simplicity: One-pot syntheses, such as the one detailed here, are streamlined under microwave conditions, reducing handling steps and the use of multiple solvents.[1][11]
General Reaction Mechanism
The one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester proceeds through a cascade of reactions. Initially, anthranilic acid reacts with the orthoester to form an intermediate, which then condenses with the amine. The subsequent intramolecular cyclization, driven by the high temperature achieved under microwave irradiation, leads to the formation of the quinazolinone ring.
Caption: Generalized reaction mechanism for the three-component synthesis of quinazolinones.
Experimental Protocol: One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol details a representative one-pot, one-step synthesis of 3-substituted-quinazolin-4(3H)-ones.[1]
Materials and Equipment
-
Anthranilic acid
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Trimethyl orthoformate
-
Ethanol (EtOH)
-
Microwave synthesizer with sealed vessel capability and temperature/pressure sensors
-
10 mL microwave reactor vials with stir bars
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Crushed ice
Safety Precautions
-
Specialized Equipment: This protocol requires a dedicated laboratory microwave reactor. Domestic microwave ovens must not be used as they lack the necessary safety features (pressure and temperature control) and can lead to explosions.[12]
-
Pressure Hazard: Reactions are performed in sealed vessels at elevated temperatures and can generate significant pressure. Always use vessels rated for the reaction conditions and inspect them for damage before use.
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: Workflow for microwave-assisted one-pot quinazolinone synthesis.
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine anthranilic acid (5 mmol), the desired primary amine (6 mmol), and trimethyl orthoformate (6 mmol).[1]
-
Solvent Addition: Add 10 mL of ethanol to the vial.[1]
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Program the instrument to heat the mixture to 120°C and hold at this temperature for 30 minutes.[1]
-
Work-up and Isolation: After the irradiation is complete and the vessel has cooled to room temperature, pour the reaction mixture over a beaker of crushed ice. A solid precipitate should form.[1]
-
Purification: Collect the crude product by vacuum filtration, washing with cold water. The crude solid can then be purified by recrystallization from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.[1]
Results and Discussion
This microwave-assisted protocol provides a rapid and efficient route to a variety of quinazolinone derivatives. The reaction times and yields are significantly improved compared to conventional heating methods.[9]
| Method | Typical Reaction Time | Typical Yield Range | Conditions |
| Microwave-Assisted | 10–30 minutes | 80-95% | Sealed vessel, 120-150°C [1] |
| Conventional Heating | 5–10 hours | 56-79% | Reflux, solvent-dependent temp.[2] |
The efficiency of this one-pot procedure stems from the ability of microwave heating to rapidly achieve the necessary temperature for the cyclocondensation to occur, while the sealed vessel maintains the pressure, further accelerating the reaction. The use of ethanol as a solvent is advantageous as it is a relatively green solvent and has a good dielectric constant for absorbing microwave energy.[13]
Conclusion
The microwave-assisted, one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones is a robust, efficient, and highly reproducible protocol. It offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, operational simplicity, and alignment with the principles of green chemistry.[6] This method is ideally suited for the rapid generation of quinazolinone libraries for screening in drug discovery and for the efficient scale-up production of targeted lead compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes & Protocols: The 2-Chloro-4-Anilinoquinazoline Scaffold in Medicinal Chemistry
Abstract
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets. This guide focuses on a specific, highly versatile derivative class: 2-chloro-4-anilinoquinazolines . While the user's query mentioned 2-amino-4-chloro-7-methoxyquinazoline, the preponderance of high-impact research, particularly in oncology, points to the profound utility of the isomeric 2-chloro-4-anilinoquinazoline framework. This document provides an in-depth exploration of this framework, detailing its strategic importance as a hinge-binding motif for kinase inhibitors, with a particular focus on the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present detailed synthetic protocols, characterization methodologies, and the underlying mechanistic rationale for researchers, scientists, and drug development professionals.
The Strategic Importance of the 2-Chloro-4-Anilinoquinazoline Scaffold
In the landscape of targeted cancer therapy, the inhibition of protein kinases is a clinically validated and highly successful strategy. The 4-anilinoquinazoline scaffold has emerged as a premier pharmacophore for ATP-competitive kinase inhibitors, exemplified by FDA-approved drugs like Gefitinib and Erlotinib[1][2][3].
The specific subclass of 2-chloro-4-anilinoquinazolines has gained significant attention for its potential to achieve dual inhibition of key oncogenic kinases, namely EGFR and VEGFR-2[4][5].
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, when mutated or overexpressed, drives aberrant cell proliferation, survival, and metastasis. It is a primary target in non-small-cell lung cancer (NSCLC) and other solid tumors[1][6].
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of angiogenesis, the process by which tumors form new blood vessels to secure oxygen and nutrients for growth[7][8].
The therapeutic rationale for dual inhibition is compelling: simultaneously attacking the tumor's proliferative engine (EGFR) and its nutrient supply line (VEGFR-2) can produce a synergistic antitumor effect and potentially circumvent resistance mechanisms[4][5]. The 2-chloro-4-anilinoquinazoline core provides a rigid and effective scaffold to achieve this dual activity. The aniline moiety at the C4 position serves as a crucial recognition element, forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the substituent at the C2 position can be modified to fine-tune selectivity and potency[4][9].
Logical Framework for Dual Kinase Inhibition
Caption: Logical flow of dual EGFR/VEGFR-2 inhibition strategy.
Physicochemical and Spectroscopic Data
The journey to potent inhibitors begins with a well-characterized starting material. The most common precursor for this scaffold is 2,4-dichloro-6,7-dimethoxyquinazoline .
| Property | Value | Source |
| Chemical Name | 2,4-Dichloro-6,7-dimethoxyquinazoline | [10] |
| CAS Number | 27631-29-4 | [11] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [11] |
| Molecular Weight | 259.09 g/mol | [11] |
| Appearance | White to off-white solid | [12] |
| Melting Point | 262-268 °C | [13] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water | [14][] |
Upon successful synthesis of a target 2-chloro-4-anilinoquinazoline derivative , a full suite of analytical techniques is required for validation.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the quinazoline and aniline rings, methoxy group singlets (~3.9-4.0 ppm), and a downfield singlet for the N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic C-Cl and C-N carbons of the quinazoline core. |
| HPLC/UPLC | A single major peak indicating high purity (typically >98%). |
| LC-MS | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
Synthetic Protocols and Workflow
The synthesis of 2-chloro-4-anilinoquinazoline derivatives is a robust and well-documented process. It relies on the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline precursor. The C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, allowing for highly selective reactions[16].
Overall Synthetic Workflow
Caption: High-level workflow for synthesis of the target scaffold.
Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate)
Principle: This protocol describes the conversion of a quinazolinedione to the highly reactive dichloro-intermediate using a potent chlorinating agent, phosphorus oxychloride (POCl₃), with a tertiary amine catalyst.
Materials:
-
6,7-Dimethoxyquinazolin-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Ice-cold water
-
Standard reflux apparatus, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq), phosphorus oxychloride (POCl₃, ~10 vol eq), and a catalytic amount of N,N-dimethylaniline (~0.3 eq)[10].
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Caution: This step is highly exothermic. Slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice-cold water.
-
Isolation: A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. Dry the resulting white to off-white solid under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline[10]. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of a Representative 2-Chloro-4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline
Principle: This step leverages the enhanced reactivity of the C4-chloro group for a selective nucleophilic aromatic substitution with a chosen aniline derivative. Isopropanol is a common solvent for this transformation.
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline (from Protocol 1)
-
3-Chloro-4-fluoroaniline (or other desired aniline)
-
Isopropanol (IPA)
-
Standard reflux apparatus, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (approx. 20 vol)[2].
-
Nucleophilic Addition: Add 3-chloro-4-fluoroaniline (1.0-1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 1-2 hours. A precipitate of the product will typically form as the reaction proceeds[2]. Monitor the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with fresh isopropanol to remove any unreacted starting materials. Dry the product under vacuum. This procedure generally yields the desired product in high purity and yield[2].
Mechanism of Action: Blocking Oncogenic Signaling
The synthesized 2-chloro-4-anilinoquinazoline derivatives function by competitively binding to the ATP pocket of EGFR and VEGFR-2. This binding event physically blocks the endogenous ATP molecule, thereby preventing the kinase from performing its phosphotransferase function. The inhibition of autophosphorylation halts the downstream signaling cascades responsible for cell growth and angiogenesis.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. ukm.my [ukm.my]
- 3. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 4-アミノ-2-クロロ-6,7-ジメトキシキナゾリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
- 16. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Amino-4-chloro-7-methoxyquinazoline as a Core Intermediate for the Synthesis of Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its ability to mimic the adenine portion of ATP allows it to effectively target the ATP-binding site of various protein kinases.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-4-chloro-7-methoxyquinazoline , a versatile and critical intermediate, in the synthesis of potent kinase inhibitors. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key synthetic transformations, and discuss the mechanism of action of the resulting inhibitors targeting critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5]
Introduction: The Strategic Importance of the Quinazoline Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Kinase inhibitors have, therefore, become a cornerstone of targeted cancer therapy. The 4-anilinoquinazoline framework is a highly successful pharmacophore, with several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib used in the treatment of non-small cell lung cancer and breast cancer.[7]
The utility of This compound stems from its precisely arranged functional groups. The 4-chloro position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable anchor point for introducing diverse aniline-based fragments that are crucial for potency and selectivity. The 7-methoxy group often enhances solubility and can be involved in key interactions within the kinase active site. The 2-amino group provides an additional vector for modification or can participate in hydrogen bonding interactions. This guide will focus on the practical application of this key intermediate.
Physicochemical & Safety Data
Proper handling and understanding of the starting material are paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-chloro-7-methoxyquinazolin-2-amine | [8] |
| Molecular Formula | C₉H₈ClN₃O | [8] |
| Molecular Weight | 209.63 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Typical |
| Melting Point | >250 °C | Varies by purity |
| Solubility | Soluble in DMSO, sparingly in Methanol/Ethanol | [] |
| CAS Number | 869449-61-6 (example) | Varies |
Safety & Handling Precautions
As with all chlorinated heterocyclic compounds, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Engineering Controls: Handle the solid compound and all reactions within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Core Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most fundamental and widely used reaction involving this intermediate is the SNAr displacement of the C4-chloride by a primary or secondary amine, typically a substituted aniline. This reaction forms the cornerstone of 4-anilinoquinazoline synthesis.
Causality Behind the Protocol:
-
The Substrate: The electron-withdrawing nature of the quinazoline ring nitrogens makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack.
-
The Solvent: Protic solvents like isopropanol or ethanol are often used as they can solvate the ionic intermediates of the Meisenheimer complex, facilitating the reaction. Aprotic polar solvents like DMF or NMP can also be used to enhance solubility and reaction rates.
-
The Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile.[7]
-
Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80 °C to reflux, depending on the reactivity of the specific aniline.
Detailed Step-by-Step Protocol (General)
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired substituted aniline (1.1 - 1.2 eq).
-
Solvent & Base: Add a suitable solvent (e.g., isopropanol, 10-20 mL per gram of starting material) followed by DIPEA (1.5 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly add water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid sequentially with water, a small amount of cold isopropanol, and finally diethyl ether or hexane to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography on silica gel if necessary.[14]
Visualization: SNAr Experimental Workflow
Caption: General workflow for SNAr synthesis of 4-anilinoquinazolines.
Advanced Application: Palladium-Catalyzed Cross-Coupling
While SNAr is dominant at the C4 position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) are invaluable for functionalizing other positions on the quinazoline ring or on the appended aniline moiety, often in later synthetic steps.[15][16] For instance, if the initial quinazoline intermediate contained a bromine or iodine at the C6 or C8 position, that site could be functionalized after the C4-aniline has been installed.
Protocol: Suzuki-Miyaura Coupling (Illustrative)
This protocol describes the coupling of a bromo-substituted 4-anilinoquinazoline with a boronic acid.
-
Inert Atmosphere: To a dry reaction flask, add the bromo-quinazoline substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[17]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O).[17]
-
Reaction: Heat the mixture (typically 80-110 °C) and stir until TLC/LC-MS indicates completion.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.[17]
Mechanism of Action & Signaling Pathway Context
The 4-anilinoquinazoline derivatives synthesized from this intermediate primarily function as ATP-competitive inhibitors of protein tyrosine kinases.
-
Hinge Binding: The quinazoline core acts as the key pharmacophore. The N1 and 2-amino group form critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone of amino acids that connects the N- and C-lobes of the kinase. This interaction anchors the inhibitor in place.[2]
-
Selectivity & Potency: The aniline substituent at the C4 position extends into a more variable hydrophobic pocket near the gatekeeper residue. Modifications to this aniline ring are the primary means of tuning the inhibitor's potency and its selectivity for different kinases (e.g., EGFR vs. VEGFR).[4][6]
Visualization: EGFR Signaling and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that drive cell proliferation and survival.[18] Mutations that cause constitutive activation of EGFR are common in cancers like non-small cell lung cancer.
Caption: Simplified EGFR signaling pathway and the site of action for quinazoline inhibitors.
Case Study: Synthetic Approach to a Lapatinib Analog
Lapatinib is a dual inhibitor of EGFR and HER2 kinases.[19] Its synthesis showcases the core SNAr strategy. A key step involves reacting a quinazoline intermediate with a specific aniline, 3-chloro-4-((3-fluorobenzyl)oxy)aniline.[20] While Lapatinib itself uses a 6-substituted quinazoline, the C4 chemistry is identical and illustrative.
Table 2: Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature. 2. Deactivated aniline nucleophile. 3. Poor quality of starting material or solvent. | 1. Increase reaction temperature or switch to a higher-boiling solvent (e.g., n-butanol, DMF). 2. Use a stronger base or add a catalytic amount of NaI. 3. Ensure reagents are pure and solvents are anhydrous if necessary. |
| Low Yield | 1. Product is partially soluble in the work-up solvent. 2. Competing side reactions (e.g., hydrolysis of the chloro group). | 1. Minimize the volume of wash solvents; use ice-cold solvents. 2. Ensure the reaction is run under an inert atmosphere if reagents are air/moisture sensitive. |
| Purification Difficulty | 1. Product and starting material have similar polarity. 2. Formation of stubborn, colored impurities. | 1. Drive the reaction to completion. For chromatography, use a shallow gradient and/or a different solvent system. 2. Treat the crude product with activated charcoal before filtration or recrystallization. |
Conclusion
This compound is a high-value, versatile intermediate for the construction of potent kinase inhibitors. Its reactivity is dominated by the facile displacement of the C4-chloride, providing a robust and reliable method for synthesizing diverse libraries of 4-anilinoquinazolines. By understanding the principles behind the synthetic protocols and the mechanism of action of the resulting compounds, drug discovery teams can efficiently leverage this building block to develop next-generation targeted therapies for cancer and other diseases.
References
- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H8ClN3O | CID 84780954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
- 20. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-quinazolines
Introduction: The Strategic Importance of 2-Aryl-quinazolines in Modern Drug Discovery
The quinazoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and biologically active molecules. Specifically, the introduction of an aryl or heteroaryl substituent at the 2-position of the quinazoline ring system has proven to be a highly effective strategy in modulating pharmacological activity. This has led to the development of compounds with a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these 2-aryl-quinazolines, offering a reliable method for the formation of the critical carbon-carbon bond between the quinazoline core and the desired aryl moiety.[1][2]
This guide provides a comprehensive overview of the experimental procedure for the Suzuki-Miyaura coupling of 2-chloro-quinazolines. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and practical considerations for successful execution.
The Catalytic Cycle: A Mechanistic Understanding of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-chloro-quinazoline to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium has inserted into the carbon-chlorine bond. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-limiting step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[5][6]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed 2-aryl-quinazoline from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_intermediate [label="[R-Pd(II)L_n-Cl]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_diaryl [label="[R-Pd(II)L_n-Ar]", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-Ar\n(2-Aryl-quinazoline)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="R-Cl\n(2-Chloro-quinazoline)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OH)₂ + Base", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; Substrate -> OxAdd [color="#5F6368"]; OxAdd -> PdII_intermediate [label="", color="#EA4335"]; PdII_intermediate -> Transmetalation [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_diaryl [label="", color="#FBBC05"]; PdII_diaryl -> RedElim [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#4285F4"]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloro-quinazoline with an arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Reagents:
-
2-Chloro-quinazoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G2; 1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., PPh₃, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup and Execution:
-
Inert Atmosphere: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 2-chloro-quinazoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the 2-chloro-quinazoline) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at the desired temperature (typically 80-120 °C) for the specified time (usually 2-24 hours). For microwave-assisted reactions, the mixture is heated in a sealed microwave vial at temperatures up to 175 °C for shorter durations (e.g., 6-20 minutes).[7][8][9]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- 2-Chloro-quinazoline\n- Arylboronic acid\n- Catalyst & Base", fillcolor="#FBBC05", fontcolor="#202124"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Add Degassed Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; heat [label="Heat and Stir\n(Conventional or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC/LC-MS)", shape=diamond, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> characterize; characterize -> end; } .dot Caption: A generalized workflow for the Suzuki-Miyaura coupling of 2-chloro-quinazolines.
Work-up and Purification:
-
Cooling and Filtration: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-quinazoline.
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling of 2-chloro-quinazolines. The following table summarizes various reported conditions for the Suzuki coupling of chloro-heterocycles, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-24 | Good to Excellent | [10] |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.0) | DMF/H₂O | 175 (MW) | 0.1 | 76-90 | [7] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 8-16 | High | [4] |
| XPhos-Pd-G2 (1-2) | - | K₂CO₃ (2.0) | Dioxane/H₂O (1:1) | 120 (MW) | 0.5-1 | Excellent | [11][12] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | Variable | [2] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using pre-catalysts like XPhos-Pd-G2 can circumvent issues with the in-situ generation of the active Pd(0) species.[11][12]
-
Inefficient Oxidative Addition: For the less reactive 2-chloro-quinazoline, consider using more electron-rich and bulky ligands such as XPhos or SPhos to facilitate the oxidative addition step.[4]
-
Oxygen Contamination: Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas is crucial, as oxygen can deactivate the palladium catalyst.
-
-
Side Reactions:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Using anhydrous solvents, stronger bases like K₃PO₄, or boronate esters can mitigate this issue.
-
Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using appropriate ligands.
-
-
Poor Solubility: If the starting materials or product have poor solubility in the reaction solvent, consider alternative solvent systems or higher reaction temperatures. In some cases, a co-solvent may be necessary to ensure homogeneity.[13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-quinazolines from 2-chloro-quinazolines. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers in their efforts to synthesize novel quinazoline derivatives for applications in drug discovery and materials science.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nasc.ac.in [nasc.ac.in]
- 12. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinazoline Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This nitrogen-containing heterocyclic structure is at the core of numerous approved therapeutic agents, particularly in oncology.[3][4] Several blockbuster drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline moiety and function by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5][6] The dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers, including non-small cell lung cancer, and breast cancer, making it a highly validated target for therapeutic intervention.[7][8]
High-Throughput Screening (HTS) is an indispensable technology in the quest to identify novel and potent quinazoline-based drug candidates.[9] HTS allows for the rapid evaluation of vast chemical libraries, containing thousands to millions of compounds, to identify "hits" that modulate a specific biological target or pathway.[10][11] This guide provides a comprehensive overview of the principles and detailed protocols for conducting HTS campaigns focused on quinazoline derivatives, with a particular emphasis on targeting protein kinases.
Pillar 1: Strategic Assay Selection for Quinazoline Screening
The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a biochemical (cell-free) and a cell-based assay format is a critical first step, each offering distinct advantages and limitations.[12]
-
Biochemical Assays: These assays are performed using purified molecular components, such as a recombinant kinase and its substrate. They offer a direct measure of a compound's ability to interact with its intended target, free from the complexities of a cellular environment.[9] This makes them ideal for primary screens to identify direct inhibitors. Common formats include Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell-Based Assays: These assays utilize living cells to assess a compound's effect in a more physiologically relevant context.[11] They provide valuable insights into a compound's ability to cross the cell membrane, its potential cytotoxicity, and its impact on downstream signaling pathways.[5] Cell viability and reporter gene assays are common examples.
A well-rounded HTS strategy often employs both assay types in a tiered approach, starting with a biochemical screen for potency and following up with cell-based assays to confirm on-target activity and assess cellular effects.
Visualizing the HTS Workflow
The journey from a large compound library to a validated hit involves a series of sequential steps designed to efficiently identify and characterize promising molecules.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[5]
Protocol 1: Biochemical HTS for Kinase Inhibitors using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay format well-suited for identifying inhibitors of a target kinase.
Principle: Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[13] A small fluorescent tracer (e.g., a labeled ligand or ATP competitive probe) tumbles rapidly, resulting in low polarization. When bound to a larger protein (the kinase), its tumbling slows, leading to high polarization.[14][15] A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[10]
Materials and Reagents:
-
Purified recombinant target kinase (e.g., EGFR)
-
Fluorescently labeled tracer (specific for the kinase)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Quinazoline derivative library (10 mM in DMSO)
-
Known inhibitor for the target kinase (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library source plates into the assay plate wells.
-
For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control) into designated wells.
-
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Scientist's Note: The optimal concentrations of kinase and tracer must be determined empirically during assay development to achieve a robust assay window and Z' factor > 0.5.[15]
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on an orbital shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a compatible plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| Percent Inhibition | The degree to which a compound inhibits the tracer-kinase interaction. | 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)]) |
| Z' Factor | A statistical measure of assay quality and robustness. | `1 - [(3 * (SD_pos_ctrl + SD_neg_ctrl)) / |
| IC₅₀ Value | The concentration of an inhibitor that causes 50% inhibition. | Determined from a dose-response curve of confirmed hits. |
mP = millipolarization units; SD = standard deviation
A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]
Protocol 2: Cell-Based HTS for Antiproliferative Activity
This protocol utilizes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of cancer cells, which is often a downstream consequence of kinase inhibition.
Principle: This assay quantifies ATP, an indicator of metabolically active cells.[16] A proprietary reagent combines cell lysis and a thermostable luciferase. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells in the well.[17] A decrease in luminescence indicates cytotoxic or cytostatic effects of the test compound.
Materials and Reagents:
-
EGFR-dependent cancer cell line (e.g., A549 human non-small cell lung cancer)[5]
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinazoline derivative library (10 mM in DMSO)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[5]
-
Sterile, tissue culture-treated, 384-well, white, clear-bottom plates
-
Multidrop dispenser and a plate reader capable of measuring luminescence
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cells in culture medium to a final concentration that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 2,500 cells per 40 µL).
-
Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.
-
Add DMSO and a known cytotoxic agent (e.g., staurosporine) as negative and positive controls, respectively.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Scientist's Note: The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
-
Assay Readout:
-
Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| Percent Viability | The percentage of viable cells remaining after compound treatment relative to the vehicle control. | 100 * (Luminescence_sample / Luminescence_neg_ctrl) |
| Percent Inhibition | The percentage reduction in cell viability caused by the compound. | 100 - Percent Viability |
| GI₅₀ Value | The concentration of a compound that causes 50% inhibition of cell growth. | Determined from a dose-response curve of confirmed hits. |
Pillar 2: Ensuring Scientific Integrity and Trustworthiness
A robust HTS protocol is a self-validating system. Key to this is the rigorous use of controls and statistical validation.
-
Causality and Controls: The inclusion of positive and negative controls on every plate is non-negotiable. The negative control (DMSO) establishes the baseline for 0% activity, while the positive control (a known inhibitor) defines the 100% activity level. This allows for the normalization of data across plates and runs, ensuring that observed effects are due to the test compounds and not systemic artifacts.[5]
-
Orthogonal Validation: A critical step in eliminating false positives is to re-test primary hits in an orthogonal assay.[18] This means using a different assay technology to measure the same biological endpoint. For example, a hit from an FP kinase binding assay could be validated using a radiometric assay that measures enzymatic activity by tracking the incorporation of ³³P-labeled ATP into a substrate.[7] This approach ensures that the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).[19]
Visualizing a Key Target Pathway: EGFR Signaling
Quinazoline derivatives frequently target the EGFR signaling cascade. Understanding this pathway is crucial for interpreting assay results and designing follow-up experiments.
Caption: Simplified EGFR signaling cascade and the inhibitory action of quinazoline compounds.[5][6]
Conclusion: From High-Throughput Screening to Lead Discovery
The protocols and principles outlined in this guide provide a robust framework for the high-throughput screening of quinazoline derivative libraries. By combining carefully selected biochemical and cell-based assays, maintaining rigorous standards of scientific integrity, and leveraging a deep understanding of the target biology, researchers can efficiently identify and validate novel hit compounds. These hits serve as the starting point for medicinal chemistry efforts to develop the next generation of quinazoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for Purity Assessment of 2-Amino-4-chloro-7-methoxyquinazoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloro-7-methoxyquinazoline is a critical heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for a robust purity assessment of this compound. We present detailed protocols for primary analysis using High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. Ancillary methods, including Fourier-Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC), are also discussed to provide a holistic analytical package.
Introduction: The Imperative for Purity
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including anticancer agents.[1][2] this compound serves as a key precursor, and its chemical integrity is the foundation of a successful drug development program. A rigorous, multi-technique approach to purity analysis is not merely a quality control measure; it is a scientifically-driven necessity to ensure reproducible synthetic outcomes and to comply with stringent regulatory standards.
This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical protocols to confidently assess the purity of this compound. The methods described are built upon established principles of analytical chemistry and can be adapted and validated for routine quality control and in-depth impurity profiling.
Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in developing robust analytical methods.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₉H₈ClN₃O | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | Expected to be an off-white or pale yellow solid | [4] |
| Solubility | Likely insoluble in water; soluble in organic solvents like DMSO and DMF | [4] |
| Melting Point | Not widely reported; related isomers melt with decomposition at high temperatures (>260 °C) | [5] |
Note: The closely related and more widely studied isomer, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), has extensive documentation. While the analytical principles are transferable, the methods presented herein should be considered a starting point and must be specifically validated for this compound.
A Multi-Faceted Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach is required, where chromatography separates impurities, mass spectrometry identifies them, and spectroscopy confirms the primary structure. The following workflow illustrates a robust strategy for purity assessment.
Caption: A logical workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds like quinazoline derivatives.[6]
-
Gradient Elution: A gradient elution (changing mobile phase composition over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[6]
-
UV Detection: The quinazoline ring system contains a strong chromophore, making UV detection highly sensitive for this class of compounds.
Protocol 3.1: HPLC-UV Purity Determination
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, enabling the determination of the molecular weights of unknown impurities.[7]
Causality Behind Experimental Choices:
-
Method Adaptation: The HPLC method is directly transferable, as the formic acid mobile phase is volatile and compatible with mass spectrometry.[8]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, medium molecular weight compounds like quinazolines, typically producing a protonated molecular ion [M+H]⁺, which directly reveals the molecular weight.
Protocol 4.1: LC-MS Impurity Profiling
-
Instrumentation:
-
LC-MS system equipped with an ESI source.
-
-
LC Conditions:
-
Use the same column, mobile phases, and gradient program as described in Protocol 3.1.
-
-
MS Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Scan Range | 100 - 800 m/z |
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
The primary ion observed should be the protonated molecule [M+H]⁺.
-
Correlate the measured molecular weights with potential process-related impurities (e.g., starting materials, unreacted intermediates, or by-products from side reactions). Common impurities in related syntheses can include starting materials or products of incomplete reactions.[9][10]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming the identity of the main component and helping to identify the structure of major impurities.[11]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. It is excellent for confirming the overall structure.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for a wide range of organic compounds, including quinazoline derivatives.[11]
Protocol 5.1: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Spectral Width: ~16 ppm.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Spectral Width: ~240 ppm.
-
-
-
Data Interpretation:
-
Structure Confirmation: Compare the obtained spectra with the expected chemical shifts, coupling constants, and integrations for this compound. The aromatic protons, methoxy protons, and amine protons should all be visible and assignable.
-
Impurity Detection: Look for small, unassignable peaks in the spectrum. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels.
-
Ancillary Analytical Methods
To build a complete profile, the following techniques provide valuable complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups.[12][13] For this compound, characteristic absorption bands would be expected for N-H stretching (amine), C=N and C=C stretching (quinazoline ring), and C-O stretching (methoxy group).[14]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point and can indicate the presence of impurities, which typically cause a broadening of the melting endotherm and a depression of the peak temperature.
Summary
The purity assessment of this compound requires a multi-instrumental approach. HPLC-UV serves as the primary tool for quantification, LC-MS provides essential data for impurity identification, and NMR spectroscopy offers definitive structural confirmation. Together with supporting data from FT-IR and DSC, these methods provide a comprehensive and reliable characterization of the material's purity, ensuring its suitability for use in the synthesis of high-value pharmaceutical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H8ClN3O | CID 84780954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of EGFR and VEGFR-2 Dual Inhibitors Utilizing 2-Amino-4-chloro-7-methoxyquinazoline
Abstract
This technical guide provides a comprehensive overview of the strategic use of 2-amino-4-chloro-7-methoxyquinazoline as a pivotal intermediate in the synthesis of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The simultaneous inhibition of these two receptor tyrosine kinases (RTKs) represents a validated and powerful strategy in oncology for targeting tumor cell proliferation, survival, and angiogenesis.[1][2][3] This document outlines the rationale for dual inhibition, details the synthetic route from the specified quinazoline intermediate, provides step-by-step experimental protocols, and presents the relevant biological context and signaling pathways.
Introduction: The Rationale for Dual EGFR/VEGFR-2 Inhibition
The dysregulation of signaling pathways driven by EGFR and VEGFR-2 is a hallmark of many human cancers.[1][2] EGFR activation promotes tumor cell growth, proliferation, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1][3] Given the significant crosstalk and shared downstream signaling pathways between EGFR and VEGFR, a therapeutic approach that simultaneously blocks both receptors offers the potential for synergistic anti-tumor activity and a means to overcome resistance mechanisms.[1][2][4][5]
The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors that target RTKs like EGFR and VEGFR.[3][6] Compounds such as Vandetanib are well-known quinazoline-based dual inhibitors of EGFR and VEGFR-2.[1][2] This guide focuses on the practical synthesis of such inhibitors, starting from the versatile building block, this compound.
The Central Role of this compound
This compound is a key starting material for the synthesis of a diverse range of 4-anilinoquinazoline derivatives. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline moieties. This flexibility is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final inhibitor. The amino group at the C2 position and the methoxy group at the C7 position also play important roles in the overall structure-activity relationship (SAR) of these compounds, often contributing to key interactions within the ATP-binding pocket of the target kinases.
Signaling Pathways and Mechanism of Action
EGFR and VEGFR-2 are transmembrane receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate key tyrosine residues in their intracellular domains. This phosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately regulate gene expression, cell proliferation, survival, and angiogenesis.[7] Dual inhibitors based on the 4-anilinoquinazoline scaffold, such as those synthesized from this compound, act as ATP-competitive inhibitors.[1][2] They bind to the ATP-binding site of the kinase domain of both EGFR and VEGFR-2, preventing ATP from binding and thereby blocking the initiation of the downstream signaling cascade.[7][8]
Caption: EGFR and VEGFR-2 signaling pathways and the mechanism of dual inhibition.
Synthetic Workflow and Protocols
The synthesis of EGFR/VEGFR-2 dual inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction with a substituted aniline. The choice of the aniline derivative is critical for achieving dual inhibitory activity.
References
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 8. Lapatinib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinazoline Compounds
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinazoline Compounds
Quinazoline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The quinazolinone scaffold, a core structural unit in many alkaloids, offers remarkable structural flexibility, making it a valuable framework in the development of novel anti-tumor agents. These compounds have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties.[3] The anticancer effects of many quinazoline derivatives are attributed to their ability to interfere with key cellular processes, such as tubulin polymerization, cell cycle progression, and the induction of programmed cell death (apoptosis).[2][4] Given their therapeutic potential, rigorous evaluation of their cytotoxic effects on cancer cells is a critical step in the drug discovery and development pipeline.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the cytotoxic potential of novel quinazoline compounds. We will delve into the principles and detailed protocols for several key assays that measure different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis. Understanding the causality behind experimental choices and ensuring the trustworthiness of the data through self-validating systems are central themes of this guide.
Chapter 1: Foundational Assays for Cytotoxicity Screening
A multi-faceted approach is often necessary to fully characterize the cytotoxic profile of a compound.[5] Relying on a single assay can sometimes be misleading, as different assays measure distinct cellular parameters.[5] This chapter details two of the most common and foundational assays for an initial cytotoxicity assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[7]
Causality Behind Experimental Choices:
-
Choice of MTT: This assay is selected for its simplicity, high throughput compatibility, and its ability to provide a robust initial screen of a compound's effect on cell metabolic health.[8] A reduction in MTT conversion can indicate either direct mitochondrial toxicity or a decrease in cell number due to cell death or growth inhibition.
-
Serum-Free Media during Incubation: It is often recommended to use serum-free media during the MTT incubation step to avoid interference from serum components that can affect the solubilization and detection of the formazan product.[8]
-
Solubilization Step: The insoluble formazan crystals must be dissolved to allow for accurate absorbance reading. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[9]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay: [9][10][11]
-
Cell Seeding: Seed cells in a 96-well clear, flat-bottom tissue culture plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the quinazoline compound in a suitable solvent like DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[12] Remove the old medium from the cells and add 100 µL of the medium containing the quinazoline compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate before aspiration. Add 100-150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the extent of cell lysis.[15]
Causality Behind Experimental Choices:
-
Complementary to MTT: The LDH assay is an excellent complement to the MTT assay because it measures a different aspect of cell death. While MTT measures a loss of metabolic function, LDH release is a direct indicator of compromised membrane integrity.
-
Controls are Critical: The inclusion of spontaneous (from untreated cells) and maximum (from lysed cells) LDH release controls is essential for accurate data interpretation. This allows for the calculation of the percentage of cytotoxicity relative to the total possible LDH release.[15]
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay: [15][16]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with the quinazoline compound. Include the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the incubation period.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength of 680 nm to subtract background from the instrument.
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Chapter 2: Delving Deeper - Assays for Apoptosis
Many quinazoline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[4] Therefore, it is crucial to investigate whether the observed cytotoxicity is due to this specific mechanism. This chapter focuses on assays that detect key markers of apoptosis.
Caspase-Glo® 3/7 Assay: Measuring the Executioner Caspases
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are known as "executioner" caspases, and their activation is a key event in the apoptotic cascade.[17] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the combined activity of these two caspases.[18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[18][19]
Causality Behind Experimental Choices:
-
High Sensitivity and "Add-Mix-Measure" Format: This assay is chosen for its high sensitivity and simple "add-mix-measure" format, which makes it ideal for high-throughput screening.[19] The luminescent signal is stable, allowing for flexibility in measurement time.[19]
-
Specific Detection of Apoptosis: Measuring the activity of executioner caspases provides strong evidence that the observed cell death is occurring through an apoptotic pathway.[17]
Experimental Workflow for Caspase-Glo® 3/7 Assay
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Detailed Protocol for Caspase-Glo® 3/7 Assay: [18][19]
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates suitable for luminescence measurements. Treat the cells with the quinazoline compound as described in the MTT protocol. Include appropriate vehicle and positive controls (e.g., a known apoptosis-inducing agent).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from compound-treated wells to that of the vehicle-treated control to determine the fold-increase in caspase activity.
Chapter 3: Data Presentation and Interpretation
Table 1: Hypothetical IC50 Values of a Quinazoline Compound in Various Cancer Cell Lines after 48 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Cancer | 28.5 |
| A549 | Lung Carcinoma | 42.1 |
| HepG2 | Hepatocellular Carcinoma | 35.8 |
Table 2: Hypothetical LDH Release and Caspase-3/7 Activity in MCF-7 Cells Treated with a Quinazoline Compound for 24 hours
| Concentration (µM) | % Cytotoxicity (LDH Release) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 0.0 ± 1.5 | 1.0 ± 0.1 |
| 10 | 12.5 ± 2.3 | 2.5 ± 0.3 |
| 25 | 38.7 ± 4.1 | 6.8 ± 0.7 |
| 50 | 72.1 ± 5.6 | 15.2 ± 1.8 |
Data are presented as mean ± standard deviation.
Chapter 4: Troubleshooting Common Issues
Even with well-established protocols, unexpected results can occur. This section addresses some common issues encountered in cytotoxicity assays and provides potential solutions.[12][20]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low Absorbance/Signal in Control Wells | - Too few cells seeded- Insufficient incubation time with the assay reagent | - Perform a cell titration experiment to determine the optimal seeding density.[12]- Optimize the incubation time for the specific cell line and assay. |
| High Background Signal | - Microbial contamination- Interference from media components (e.g., phenol red) | - Regularly check cell cultures for contamination.- Consider using phenol red-free medium for colorimetric assays.[12] |
Conclusion and Future Directions
The cell-based assays detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of novel quinazoline compounds. By employing a multi-assay approach that interrogates different cellular parameters—metabolic activity, membrane integrity, and apoptosis—researchers can gain a more comprehensive understanding of a compound's mechanism of action. The data generated from these assays are critical for lead compound selection and optimization in the early stages of anticancer drug discovery. Future studies may involve more in-depth mechanistic investigations, such as cell cycle analysis, western blotting for key apoptotic proteins, and in vivo efficacy studies in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for the Solid-Phase Synthesis Optimization of Quinazolinones
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Quinazolinones and the Strategic Advantage of Solid-Phase Synthesis
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, antimalarial, and anti-inflammatory properties.[1] The relentless pursuit of novel drug candidates necessitates the efficient synthesis of diverse libraries of quinazolinone derivatives for high-throughput screening. Traditional solution-phase synthesis, while foundational, can be laborious and time-consuming, often posing challenges in purification and automation.
Solid-phase synthesis (SPS) has emerged as a powerful strategy to overcome these limitations, enabling the rapid and systematic construction of large compound libraries.[2] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration, streamlining the entire synthetic workflow. This application note provides a comprehensive guide to the optimization of solid-phase quinazolinone synthesis, offering a detailed, field-proven protocol, in-depth discussion of critical parameters, and a practical troubleshooting guide. Our aim is to equip researchers with the knowledge to not only successfully synthesize these important molecules but also to rationally optimize the process for improved yield, purity, and diversity.
Core Principles and Strategic Considerations in Solid-Phase Quinazolinone Synthesis
The successful solid-phase synthesis of quinazolinones hinges on a series of carefully considered choices, from the initial selection of the solid support and linker to the final cleavage and purification of the target molecule. The general strategy often involves the construction of a resin-bound anthranilamide or a related precursor, followed by cyclization to form the quinazolinone ring system.
Workflow for Solid-Phase Synthesis of Quinazolinones
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-chloro-7-methoxyquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-7-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical synthetic intermediate. We will delve into the common challenges encountered during its synthesis, providing detailed troubleshooting advice and a robust, high-yield protocol grounded in established chemical principles.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and efficient route to this compound involves a two-step process starting from 7-methoxyquinazoline-2,4(1H,3H)-dione.
-
Chlorination: The initial step is the conversion of the quinazolinedione to the highly reactive intermediate, 2,4-dichloro-7-methoxyquinazoline. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst.
-
Selective Amination: The subsequent step involves a regioselective nucleophilic aromatic substitution (SNAr). The 2,4-dichloro intermediate is treated with an ammonia source. Due to the electronic properties of the quinazoline ring, the C4 position is significantly more electrophilic and reactive than the C2 position, allowing for the selective displacement of the C4-chloro group to yield the desired this compound.
The following workflow diagram illustrates this high-level process.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, leading to diminished yields or impure products.
Question: My yield of the intermediate, 2,4-dichloro-7-methoxyquinazoline, is consistently low after the chlorination step. What are the likely causes and solutions?
Answer:
Low yields in the chlorination of the quinazolinedione are a common hurdle. The primary causes can be broken down into reaction conditions and work-up procedures.
-
Cause 1: Incomplete Reaction. The conversion of the dione to the dichloro-product may be incomplete. The starting quinazolinedione is often a solid with limited solubility, and driving the reaction to completion is critical.
-
Solution: Ensure a sufficient excess of phosphorus oxychloride (POCl₃) is used, typically acting as both the reagent and solvent.[1] A common molar ratio is 1:3 to 1:10 of the dione to POCl₃.[1] The reaction often requires heating (reflux) for several hours (e.g., 2-6 hours) to ensure full conversion.[1][2]
-
-
Cause 2: Ineffective Catalysis. While the reaction can proceed with POCl₃ alone, it is often sluggish. A catalyst is used to accelerate the conversion.
-
Cause 3: Hydrolysis During Work-up. The 2,4-dichloroquinazoline intermediate is highly reactive and susceptible to hydrolysis back to the mono-chloro-hydroxyquinazoline or even the starting dione if exposed to water at neutral or elevated temperatures.
-
Solution: The work-up procedure must be performed under cold conditions. After the reaction, excess POCl₃ should be removed under reduced pressure. The resulting residue must then be poured slowly into a vigorously stirred mixture of ice and water.[1][2] This quenches the reaction and precipitates the product while minimizing hydrolysis. The product should be filtered quickly and washed with cold water.
-
Question: The final amination step produces a mixture of compounds, including what I suspect is the starting material and a di-substituted product. How can I improve the selectivity and yield?
Answer:
This is a classic selectivity challenge in quinazoline chemistry. The goal is to replace the C4-chloro group without affecting the C2-chloro group or having unreacted starting material.
-
Cause 1: Formation of 2,4-Diamino-7-methoxyquinazoline. This is the most common side product. It occurs when the reaction conditions are too harsh (high temperature, long reaction time, high concentration of ammonia), causing the less reactive C2-chloro group to also be substituted.
-
Solution: Meticulous control of the reaction temperature is paramount. The amination should be conducted at the lowest temperature that allows for a reasonable reaction rate. Often, this involves bubbling ammonia gas through a solution of the dichloro-intermediate in a suitable solvent (like an alcohol) at a controlled temperature, sometimes even in a sealed pressure vessel.[5] Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it as soon as the starting material is consumed, preventing over-reaction.
-
-
Cause 2: Unreacted 2,4-Dichloro-7-methoxyquinazoline. This indicates an incomplete reaction.
-
Solution: Ensure an adequate supply of the nucleophile (ammonia). Using a saturated solution of ammonia in an alcohol or bubbling ammonia gas directly into the reaction mixture can ensure it is present in sufficient excess.[5] If the reaction is sluggish at lower temperatures, a modest increase in temperature or reaction time may be necessary, but this must be balanced against the risk of di-substitution.
-
-
Cause 3: Hydrolysis to 2-Amino-4-hydroxy-7-methoxyquinazoline. If water is present in the reaction mixture (e.g., from wet solvents or aqueous ammonia), the highly reactive C4-chloro group can be hydrolyzed.
-
Solution: Use anhydrous solvents and a dry source of ammonia (e.g., from a cylinder). If using a solution of ammonia in a solvent, ensure it is rated as anhydrous.
-
Question: I am having difficulty purifying the final this compound product. What are the best practices?
Answer:
Purification aims to remove unreacted starting material, the di-amino side product, and any hydrolyzed species.
-
Primary Method: Recrystallization. This is often the most effective technique for removing minor impurities. The choice of solvent is crucial. A solvent system should be identified where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution. Common solvents to screen include ethanol, isopropanol, or mixtures involving ethyl acetate and hexanes.
-
Secondary Method: Column Chromatography. If recrystallization fails to provide the desired purity, silica gel column chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point.
-
Impurity Elution Profile:
-
The less polar starting material, 2,4-dichloro-7-methoxyquinazoline, will elute first.
-
The desired product, this compound, will elute next.
-
The more polar di-amino and hydrolyzed byproducts will elute last or be retained on the column.
-
-
-
Confirmation of Purity: Always confirm the purity and identity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.[2][6]
Section 3: High-Yield Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 6,7-dimethoxyquinazoline derivatives and represents a robust method for achieving high yields.[1][2]
Reagent and Stoichiometry Table
| Step | Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example) |
| 1 | 7-Methoxyquinazoline-2,4(1H,3H)-dione | 192.17 | 1.0 | 10.0 g |
| 1 | Phosphorus oxychloride (POCl₃) | 153.33 | ~6.0 | 30 mL (~50 g) |
| 1 | N,N-Dimethylaniline | 121.18 | ~0.1 | 0.6 mL |
| 2 | 2,4-Dichloro-7-methoxyquinazoline | 229.06 | 1.0 | (From Step 1) |
| 2 | Ammonia (as solution in 2-propanol) | 17.03 | Excess | Saturated Sol'n |
| 2 | 2-Propanol (Solvent) | 60.10 | - | 100 mL |
Step 1: Synthesis of 2,4-Dichloro-7-methoxyquinazoline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, ~6.0 eq).
-
Carefully add a catalytic amount of N,N-dimethylaniline (~0.1 eq) to the suspension.[2]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-5 hours. The reaction should become more homogeneous as it proceeds.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction residue onto the ice/water mixture. A precipitate will form.[2]
-
Continue stirring for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum to yield crude 2,4-dichloro-7-methoxyquinazoline, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-dichloro-7-methoxyquinazoline (1.0 eq) in a suitable alcohol such as 2-propanol in a pressure-rated reaction vessel.
-
Cool the solution in an ice bath and saturate it with ammonia (NH₃) gas, or add a pre-prepared saturated solution of ammonia in the same alcohol.
-
Seal the vessel and heat the mixture to a controlled temperature (e.g., 60-80 °C). The optimal temperature may require empirical determination.[5]
-
Maintain the temperature and stir for 6-12 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the C4-chloro group selectively replaced in the presence of the C2-chloro group during amination?
A1: The regioselectivity arises from the electronic nature of the quinazoline scaffold. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect through resonance, which is more pronounced at the adjacent C4 position than at the more distant C2 position. This makes the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by ammonia.
Q2: What is the specific mechanistic role of N,N-dimethylaniline in the chlorination step?
A2: N,N-dimethylaniline acts as a catalyst by reacting with POCl₃ to form a highly reactive Vilsmeier-Haack type reagent, a chloro-dimethylphenylammonium salt. This intermediate is a much more powerful electrophile and chlorinating agent than POCl₃ itself, and it readily reacts with the keto-enol tautomer of the quinazolinedione to facilitate the substitution of the hydroxyl groups with chlorine atoms.
Q3: What are the key safety precautions for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The amination step often involves heating a sealed vessel containing ammonia, which can generate significant pressure. A pressure-rated vessel and a blast shield are essential for this step.
Q4: What does a typical ¹H NMR spectrum of the final product look like?
A4: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.1 ppm), and a broad singlet for the amino (-NH₂) protons. The exact chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
Section 5: Visualizing the Selective Amination
The diagram below illustrates the preferential attack of the nucleophile (ammonia) at the more electrophilic C4 position of the 2,4-dichloro-7-methoxyquinazoline intermediate.
Caption: Regioselective SNAr amination at the C4 position.
References
- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification Challenges of 2-Amino-4-chloro-7-methoxyquinazoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-4-chloro-7-methoxyquinazoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic intermediate. As a key building block in the synthesis of various pharmacologically active molecules, achieving high purity is critical for downstream success.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions.
Section 1: Understanding the Challenge - Common Impurities
Purification begins with understanding what you need to remove. The impurities in a crude sample of this compound are almost always products of the synthetic route employed.
Q1: What are the most likely impurities I should expect in my crude product?
A1: Based on common synthetic pathways for quinazoline derivatives, your crude product may contain several classes of impurities.[2][3] These typically include:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like the corresponding 2-amino-7-methoxy-4-hydroxyquinazoline or a 2,4-dichloro-7-methoxyquinazoline intermediate.[4][5]
-
Hydrolysis Byproducts: The 4-chloro group on the quinazoline ring is susceptible to hydrolysis, especially in the presence of moisture or during aqueous workups. This leads to the formation of 2-amino-7-methoxyquinazolin-4(3H)-one, which is often a primary and challenging impurity to remove due to its similar structure.[6]
-
Side-Reaction Products: Incomplete chlorination can leave hydroxy-quinazolines in the mixture. If harsh chlorinating agents like phosphorus oxychloride (POCl₃) are used, residual phosphorus-containing byproducts may also be present.[7][8][9]
-
Residual Reagents and Solvents: Amine bases (e.g., triethylamine) used in the reaction can form salts that co-precipitate with the product.[7] High-boiling point solvents like DMF or DMSO may also be retained.[2]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purification due to its scalability and cost-effectiveness. However, the low solubility of this compound presents unique challenges.
Q2: I'm struggling to find a solvent that will dissolve my compound for recrystallization. What should I do?
A2: This is a common issue. The target compound is sparingly soluble in common solvents like methanol, even when heated.[10][][12] To overcome this, you have two primary options:
-
High-Boiling Point Solvents: Use a high-boiling point polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective. The causality here is that their strong dipole moments can effectively solvate the polar quinazoline structure at elevated temperatures (e.g., >100 °C).
-
Acid/Base Chemistry: Utilize the basicity of the 2-amino group. The compound can be dissolved in a dilute acidic aqueous solution (e.g., 1M HCl) to form a soluble hydrochloride salt. This is an excellent method for removing non-basic organic impurities. The pure product can then be re-precipitated by carefully neutralizing the solution with a base (e.g., NaOH or NH₄OH).[13]
Q3: My compound either "oils out" or crashes out of the hot solution immediately upon cooling. How can I achieve better crystal growth?
A3: This indicates that the solution is supersaturated or the chosen solvent is not ideal.
-
For "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or solubility is too high. Since this compound has a very high melting point (~260-280 °C), this is likely a solubility issue.[10][14] Try a two-solvent system.[4] Dissolve the compound in a minimal amount of a "good" hot solvent (like DMSO) and then slowly add a "poor" hot solvent (like water or isopropanol) until the solution becomes faintly turbid. Re-heat to clarify and then allow it to cool slowly.
-
For "Crashing Out": This is due to rapid cooling. Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large, pre-heated water bath that is allowed to cool to room temperature overnight. Slow cooling is essential for the formation of pure, well-defined crystals.
Experimental Protocol: Acid-Base Purification
This protocol leverages the basic nature of the amino group to separate it from neutral or acidic impurities.
-
Dissolution: Suspend the crude this compound (1.0 eq) in deionized water (approx. 20 mL per gram of crude material).
-
Acidification: Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring vigorously. Continue adding acid until all solids have dissolved completely, resulting in a clear solution.
-
Extraction (Optional): Transfer the acidic solution to a separatory funnel. Wash the solution with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (2 x 20 mL) to remove any non-basic, acid-insoluble impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) or a saturated ammonium hydroxide solution dropwise with constant stirring. Monitor the pH. The product will begin to precipitate. Continue adding base until the pH reaches ~8-9 to ensure complete precipitation.[8]
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (to remove salts) followed by a small amount of cold acetone or ethanol (to aid drying).[8]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient, column chromatography is the next logical step. The key challenge here is the compound's basicity and its interaction with silica gel.
Q4: What is a good starting mobile phase for purifying this compound on a silica gel column?
A4: Due to its polarity, you will need a relatively polar solvent system. A good starting point for TLC analysis is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexane. Begin with a 95:5 DCM:MeOH mixture. The causality behind this choice is that DCM acts as the primary eluent while the more polar methanol is required to displace the polar quinazoline from the silica stationary phase.
Q5: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. Why?
A5: This is a classic sign of strong, undesirable interactions between a basic compound and the acidic nature of the silica gel surface (silanol groups). This leads to tailing and poor resolution. To fix this, you must neutralize the acidic sites on the silica. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This will compete for the acidic sites, allowing your compound to travel through the column with significantly improved peak shape.
Purification Workflow & Troubleshooting Diagrams
The following diagrams illustrate a general purification strategy and a decision tree for troubleshooting common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Data Summary Table
This table summarizes solvent properties to guide your purification strategy. Solubility data is based on observations for the closely related 6,7-dimethoxy analog, which is expected to have similar properties.[10][][12]
| Solvent | Boiling Point (°C) | Polarity | Recommended Use | Rationale & Notes |
| Methanol | 65 | Polar Protic | Washing, Recrystallization (limited) | Slightly soluble only when heated.[10][] Good for washing away non-polar impurities. |
| Acetone | 56 | Polar Aprotic | Washing | Effective for removing residual water and some organic impurities. |
| Water | 100 | Polar Protic | Washing, Acid-Base Purification | Insoluble in neutral water.[10] Essential for salt removal and as a solvent for acid-base workups. |
| DMSO | 189 | Polar Aprotic | Recrystallization | Sparingly soluble, but dissolution improves significantly with heat.[10][][12] Good for difficult recrystallizations. |
| DCM | 40 | Moderately Polar | Column Chromatography | Common primary solvent for chromatography of moderately polar compounds. |
| Ethyl Acetate | 77 | Moderately Polar | Column Chromatography, Extraction | Less polar than DCM, often used in combination with hexane or DCM. |
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. lookchem.com [lookchem.com]
- 12. 2-Chloro-4-amino-6,7-dimethoxyquinazoline CAS#: 23680-84-4 [m.chemicalbook.com]
- 13. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 14. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Quinazolines
Welcome to the technical support center for the chlorination of quinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-chloroquinazolines as pivotal intermediates in pharmaceutical and materials science. The conversion of a quinazolin-4-one to its corresponding 4-chloro derivative is a fundamental, yet often challenging, transformation. This resource provides in-depth, experience-driven insights to help you navigate common hurdles and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when planning a quinazoline chlorination.
Q1: What are the most common reagents for converting a quinazolin-4-one to a 4-chloroquinazoline?
The most prevalent and effective reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). Often, these are used in excess, serving as both the reagent and the solvent.[1][2] For certain applications, a combination of POCl₃ with phosphorus pentachloride (PCl₅) is also employed to enhance reactivity.[1] A key variation involves the use of catalytic N,N-dimethylformamide (DMF) with SOCl₂, which generates the Vilsmeier-Haack reagent in situ.[3][4]
Q2: How do I choose between POCl₃ and SOCl₂? What are the advantages and disadvantages?
The choice of reagent is substrate-dependent and hinges on factors like the electronic nature of your quinazolinone, desired reaction temperature, and workup/purification strategy.
| Reagent System | Advantages | Disadvantages | Best Suited For |
| POCl₃ (neat) | High boiling point (105 °C) allows for higher reaction temperatures, effective for less reactive substrates. Generally provides clean conversions.[1] | Highly corrosive and toxic. Workup can be hazardous due to the violent reaction with water. Excess POCl₃ can be difficult to remove. | Deactivated or sterically hindered quinazolinones that require forcing conditions. |
| SOCl₂ / cat. DMF | Lower boiling point (76 °C) allows for milder conditions.[3] Gaseous byproducts (SO₂ and HCl) are easily removed.[5] | Can be less effective for highly deactivated systems. The in-situ formed Vilsmeier reagent can sometimes lead to side reactions. | Electron-rich or standard quinazolinones where milder conditions are preferred. |
| POCl₃ / Base (e.g., DIPEA) | Allows for lower reaction temperatures by first forming a phosphorylated intermediate under basic conditions before heating to induce chlorination.[6][7][8] This can suppress the formation of pseudodimers.[6][7][8] | Adds complexity with an additional reagent. The base and its salt must be removed during workup. | Sensitive substrates where precise temperature control and minimization of side products are critical. |
Q3: What is the mechanistic role of catalytic DMF when used with POCl₃ or SOCl₂?
DMF reacts with phosphorus oxychloride or thionyl chloride to form a highly electrophilic chloroiminium salt known as the Vilsmeier-Haack reagent, [(CH₃)₂N=CHCl]⁺.[9][10][11] This reagent is the true active species in the reaction. The oxygen of the quinazolinone's amide carbonyl attacks the Vilsmeier reagent, initiating a cascade that ultimately replaces the hydroxyl group with a chloride ion. This catalytic approach is central to the Vilsmeier-Haack reaction, which is broadly used for formylation but is expertly applied here for chlorination.[12][13]
Q4: My quinazolinone starting material is poorly soluble in the chlorinating reagent. What can I do?
Poor solubility is a common issue.
-
Co-solvents: While using the reagent as the solvent is standard, adding a high-boiling inert solvent like toluene or xylene can improve solubility and allow for better temperature control.[1]
-
Bases: Adding an organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can help form a more soluble salt of the quinazolinone and also facilitates the initial phosphorylation step when using POCl₃.[6][7]
-
Temperature Staging: For POCl₃ reactions, an initial stirring period at a lower temperature (e.g., 0-25 °C) in the presence of a base can form soluble phosphorylated intermediates before heating to drive the chlorination.[6][8]
Part 2: Troubleshooting Guide: From Stalled Reactions to Impure Products
This section is structured to solve specific experimental problems you may encounter.
Problem 1: Low or No Conversion to Product
Q: My TLC/LC-MS analysis shows only starting material, even after prolonged heating. What are the likely causes and solutions?
Possible Cause 1: Inactive Reagents
-
The "Why": Both POCl₃ and SOCl₂ are highly reactive towards atmospheric moisture. Hydrolysis not only consumes the reagent but also generates acids (phosphoric acid, sulfuric acid) that can protonate your substrate, deactivating it. Even a seemingly clear, fuming bottle of POCl₃ can be "wet" and completely ineffective.[1]
-
Solution: Always use a freshly opened bottle or a properly stored (e.g., in a desiccator, under inert gas) bottle of the chlorinating agent. If in doubt, distill the reagent under reduced pressure before use. Ensure all glassware is rigorously flame-dried or oven-dried.
Possible Cause 2: Insufficient Temperature or Time
-
The "Why": The conversion of the intermediate (an O-phosphorylated or Vilsmeier adduct) to the final 4-chloroquinazoline is the rate-limiting step and requires thermal energy.[6][8] Electron-withdrawing groups on the quinazoline ring will slow this reaction significantly.
-
Solution: Ensure your reaction reaches the appropriate reflux temperature (75-78 °C for SOCl₂, ~105 °C for POCl₃). For stubborn substrates, consider extending the reflux time (monitoring by TLC/LC-MS) or switching to a higher-boiling system like neat POCl₃ or POCl₃/xylene.[1]
Possible Cause 3: Substrate Deactivation
-
The "Why": If your quinazolinone has strongly acidic protons or functional groups that can be protonated by the HCl generated in situ, it can become a deactivated salt, crashing out of the solution or becoming unreactive.
-
Solution: The addition of a non-nucleophilic organic base can scavenge the generated acid, keeping the substrate neutral and reactive.[1][7] Alternatively, using a catalyst like tetramethylammonium chloride (TMAC) can enhance the reaction rate.[3]
Problem 2: Multiple Side Products and Dark Reaction Mixtures
Q: My reaction has turned black, and the TLC plate is a mess. How can I achieve a cleaner reaction?
Possible Cause 1: Uncontrolled Exotherm
-
The "Why": The initial reaction between the quinazolinone and the chlorinating agent, especially the formation of the Vilsmeier reagent, can be highly exothermic. Uncontrolled temperature spikes can lead to charring and polymerization.
-
Solution: Always add the quinazolinone portion-wise to the chlorinating reagent at a reduced temperature (e.g., 0 °C).[1] Maintain cooling and allow the reaction to warm to room temperature slowly before initiating heating.
Possible Cause 2: Pseudodimer Formation
-
The "Why": A highly reactive phosphorylated intermediate can be attacked by a molecule of unreacted quinazolinone starting material, leading to the formation of a "pseudodimer," a common and troublesome side product.
-
Solution: This is often suppressed by using a staged temperature protocol with a base.[6][8] Forming the intermediate at low temperature (<25 °C) under basic conditions ensures all the starting material is converted to the intermediate before heating, preventing the dimerization.[6][7][8]
Problem 3: Difficult Workup and Product Isolation
Q: I've successfully formed the product, but it hydrolyzes back to the starting material during workup. How can I isolate my 4-chloroquinazoline?
The "Why": 4-Chloroquinazolines are electrophilic and highly susceptible to hydrolysis, especially under acidic conditions created when quenching the reaction with water.[1][2] The product is often less stable than the starting material.
Solution: A Step-by-Step Hydrolysis-Minimizing Workup
-
Remove Excess Reagent: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ or SOCl₂ under reduced pressure (use a trap!).[1]
-
Dilute with an Aprotic Solvent: Dilute the cooled residue with an inert organic solvent like dichloromethane (DCM) or toluene.[2]
-
Controlled Quench: Very slowly and carefully, pour the diluted reaction mixture onto a vigorously stirred slurry of ice and a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Do NOT pour water into the reaction flask. The goal is to keep the aqueous phase basic (pH > 8) at all times to neutralize generated acids and minimize hydrolysis of the product.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer 2-3 times with your chosen solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
Part 3: Visualization and Protocols
Troubleshooting Flowchart
This diagram provides a logical decision tree for addressing a common issue: low product yield.
Caption: Troubleshooting decision tree for low-yield quinazoline chlorination.
Experimental Protocols
Protocol 1: General Chlorination using Phosphorus Oxychloride (POCl₃)
-
Safety: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the quinazolin-4-one (1.0 eq).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 volumes/equivalents).
-
Stir the resulting suspension and heat the mixture to reflux (approx. 105-110 °C) using an oil bath.
-
Maintain reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. (To sample, carefully take a small aliquot, quench it into a vial containing ice/bicarbonate and ethyl acetate, and spot the organic layer).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully remove the excess POCl₃ via vacuum distillation.
-
Dilute the oily residue with 10 volumes of DCM.
-
In a separate large beaker, prepare a stirred slurry of crushed ice and sodium bicarbonate.
-
Slowly, and in small portions, add the DCM solution to the ice/bicarbonate slurry, ensuring the aqueous phase remains basic.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline, which can be purified by column chromatography or recrystallization.
Protocol 2: Chlorination using Thionyl Chloride and Catalytic DMF
-
Safety: This procedure must be performed in a certified chemical fume hood. SOCl₂ is corrosive and releases toxic SO₂ and HCl gas.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a gas outlet to a scrubber), and nitrogen inlet, add the quinazolin-4-one (1.0 eq) and thionyl chloride (SOCl₂, 5-10 volumes/equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly, add catalytic N,N-dimethylformamide (DMF, 0.1-0.2 eq) dropwise. Vigorous gas evolution may occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 75-80 °C).
-
Maintain reflux for 2-6 hours, monitoring the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Follow the workup procedure outlined in Protocol 1 (steps 5-11) to isolate the product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. ijpcbs.com [ijpcbs.com]
Technical Support Center: Overcoming Low Conversion in Cross-Coupling Reactions of Aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed as a comprehensive guide to diagnosing and solving common issues encountered during palladium-catalyzed cross-coupling reactions with challenging aminopyridine substrates. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these complex transformations and achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyridines considered challenging substrates in cross-coupling reactions?
A: Aminopyridines pose a significant challenge in palladium-catalyzed cross-coupling for two primary reasons related to their electronic structure.[1][2][3]
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen and the exocyclic amino group are both Lewis basic. The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst center.[2][3] This coordination can stabilize the palladium complex excessively, preventing it from participating effectively in the catalytic cycle, or form inactive catalyst species, thereby "poisoning" or deactivating the catalyst.[1][2] This is particularly problematic for 2-aminopyridines, where the two nitrogen atoms can act as a chelating ligand for the metal center.[4]
-
Electronic Deactivation: The amino group is a strong electron-donating group. This increases the electron density on the pyridine ring, making the carbon-halide (C-X) bond stronger and less susceptible to the crucial first step of the catalytic cycle: oxidative addition.[2] This effect is especially pronounced in chloro-substituted aminopyridines, which are less reactive than their bromo or iodo counterparts.[3]
Q2: What is the first step I should take when a cross-coupling reaction with an aminopyridine fails?
A: Before extensively modifying the core reaction components (catalyst, ligand, base), it is crucial to first verify the fundamentals of your experimental setup and the quality of your reagents. Often, low conversion is not due to an inherently flawed catalytic system but to easily correctable issues.
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1][5] Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times and that a positive pressure is maintained throughout the reaction.[3][5]
-
Use Anhydrous and Degassed Solvents: The presence of water can lead to protodeboronation of boronic acids in Suzuki couplings and other side reactions.[1][2][3] Solvents should be anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.[5]
-
Verify Reagent Purity: Assess the purity of your aminopyridine starting material and the coupling partner. Boronic acids, in particular, can degrade over time.[1] Impurities in starting materials can sometimes act as catalyst poisons.[6]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific, common problems in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Issue 1: My Suzuki-Miyaura coupling of a 2-amino-5-bromopyridine is giving low yield, and I see significant starting material remaining.
This is a classic problem of catalyst inhibition and/or insufficient catalyst activity.
Q: How do I select a better catalyst and ligand system?
A: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-rich, coordinating substrates like aminopyridines.[3] You need a more active and sterically demanding catalyst system to overcome inhibition and facilitate the challenging oxidative addition step.
Solution: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is less susceptible to inhibition and more active in oxidative addition.[2][7]
| Ligand Family | Recommended Ligands | Key Features & Applications |
| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active for coupling heteroaryl chlorides and bromides. Excellent for sterically hindered substrates.[2][7] |
| Josiphos Family | (R)-(−)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Effective for a range of challenging substrates. |
| Chelating Bisphosphines | Xantphos, dppf | The wide bite angle of these ligands can prevent catalyst deactivation by the chelating aminopyridine.[8] |
Actionable Protocol: Screen a panel of ligands. A good starting point would be to test SPhos and Xantphos with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂. Using modern palladium precatalysts (e.g., SPhos Pd G3) can also improve consistency and activity.[5]
Issue 2: My Buchwald-Hartwig amination of a chloro-aminopyridine results in low conversion and significant dehalogenation of my starting material.
Low conversion with a less reactive chloro-aminopyridine points to an insufficiently active catalyst, while dehalogenation is a common side reaction.
Q: What is causing the dehalogenation, and how can I improve the reaction?
A: Dehalogenation occurs when the aryl-palladium(II)-halide intermediate reacts with a hydride source in the mixture before it can undergo reductive elimination with the amine.[3] The choice of base and ligand is critical to favor the desired C-N bond formation.
Solution 1: Optimize the Base. Strong, non-coordinating bases are often required. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOt-Bu) is a common choice. However, if dehalogenation is severe, switching to lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial, as it has been shown to be effective for C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[7]
Solution 2: Select a Specialized Ligand. For aminations of challenging chloro-aminopyridines, highly active ligands are necessary.
-
For primary amines: BrettPhos-based precatalysts are often outstanding.[7][9]
-
For secondary amines: RuPhos is a frequent catalyst of choice.[7][9]
-
General utility: Xantphos can also be effective in suppressing dehalogenation.[8]
Workflow for Troubleshooting a Failing Amination
Below is a decision-making workflow to guide your optimization process.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 3: My Sonogashira coupling with a halo-aminopyridine is sluggish and requires high catalyst loading.
The Sonogashira coupling involves two catalytic cycles (one for palladium and one for copper), both of which can be inhibited by aminopyridines.
Q: How can I accelerate the reaction and reduce catalyst loading?
A: The traditional Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), which can be problematic. Optimizing the base and considering a copper-free protocol can significantly improve results.
Solution 1: Base Selection. The base in a Sonogashira reaction deprotonates the terminal alkyne.[10] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used, serving as both the base and a solvent. Ensure it is anhydrous and high purity. If the reaction is still slow, a stronger, non-coordinating organic base may be required, especially in copper-free systems.
Solution 2: Adopt a Copper-Free Protocol. Copper acetylides can be prone to homocoupling (Glaser coupling), leading to byproduct formation. Copper-free Sonogashira protocols often provide cleaner reactions and can be more effective for complex substrates. These systems typically require a palladium catalyst, a phosphine ligand, and a suitable base, sometimes with an additive.[11] Microwave-assisted heating can also accelerate these reactions significantly.[12]
Generalized Protocol for a Copper-Free Sonogashira Coupling
This protocol is a starting point and must be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the halo-aminopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a phosphine ligand if required (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen at least three times.
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.1-1.5 equiv.), an anhydrous amine base (e.g., DIPA or TEA, which can also be the solvent), and any other anhydrous solvent (e.g., THF, Dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[1] If using a microwave reactor, typical conditions might be 120-150 °C for 15-60 minutes. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the amine hydrochloride salt. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Points of Inhibition
Understanding the catalytic cycle helps diagnose where a reaction might be failing. For aminopyridines, the key issues are catalyst inhibition and slow oxidative addition.
Caption: Generalized catalytic cycle showing key inhibition points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Catalyst Inhibition in Suzuki Reactions with Amino-Pyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving amino-pyridine substrates. These reactions are notorious for challenges related to catalyst inhibition, leading to frustratingly low yields or complete reaction failure. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these common experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an unprotected amino-pyridine failing or giving low yields?
A1: Low yields or reaction failure with unprotected amino-pyridines are common and can be attributed to several factors. The primary challenges stem from the inherent properties of the substrate
Identifying and minimizing byproducts in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinazoline scaffold. Quinazoline and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is not without challenges, often leading to a variety of byproducts that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic procedures. Our approach is rooted in explaining the causality behind experimental choices, empowering you to not only solve immediate problems but also to build a deeper understanding of your chemical system.
Part 1: Troubleshooting Common Synthetic Methods
This section addresses prevalent issues in both classical and modern quinazoline synthesis methodologies. Each question is framed to tackle a specific experimental observation, followed by a detailed explanation of the underlying chemistry and a step-by-step guide to resolution.
FAQ 1: The Niementowski Reaction
Question: My Niementowski reaction, condensing an anthranilic acid with an amide, is resulting in a low yield and significant charring. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and decomposition in the Niementowski synthesis are common issues, primarily stemming from the harsh reaction conditions, which traditionally involve high temperatures (often exceeding 130°C).[3][4] At these temperatures, starting materials can decompose, leading to the formation of intractable tars and a reduction in the desired product. The reaction's sensitivity to substituents on the anthranilic acid can also play a role, as can an inefficient final cyclization step.[3]
Troubleshooting Guide:
-
Temperature Optimization: High temperatures are a primary culprit for byproduct formation.[5]
-
Action: Systematically lower the reaction temperature. Set up parallel reactions in 10°C increments (e.g., 120°C, 110°C, 100°C) to find the minimum temperature required for the reaction to proceed at a reasonable rate.[3] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Reducing thermal stress on the reactants and intermediates minimizes decomposition pathways.
-
-
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields.[4]
-
Action: Employ a dedicated microwave reactor to perform the condensation. This allows for rapid and uniform heating, often under solvent-free conditions or with a high-boiling point solvent like N,N-Dimethylformamide (DMF).[6]
-
Rationale: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and efficient heating that can favor the desired reaction pathway over thermal decomposition.
-
-
Catalyst Introduction: While traditionally conducted thermally, the addition of a catalyst can promote the reaction under milder conditions.
-
Action: Consider the use of a Lewis acid or a solid-supported acid catalyst like montmorillonite K-10 to facilitate the condensation and subsequent cyclization at lower temperatures.[4]
-
Rationale: The catalyst can activate the carbonyl group of the amide, making it more susceptible to nucleophilic attack by the anthranilic acid, thereby lowering the activation energy of the reaction.
-
Experimental Protocol: Optimizing Reaction Temperature for Niementowski Synthesis
-
Setup: In a series of identical reaction vials equipped with stir bars, add the anthranilic acid (1.0 eq) and the amide (1.2 eq).
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block, setting the temperatures at 10°C intervals (e.g., 100°C, 110°C, 120°C, 130°C).
-
Monitoring: At 1-hour intervals, carefully take a small aliquot from each reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting materials and the formation of the desired quinazolinone product across the different temperatures.
-
Quenching and Yield Determination: Once the optimal time and temperature are identified (maximum product formation with minimal byproduct spots), quench the remaining reactions. Isolate the crude product and determine the yield for the optimized condition.
FAQ 2: The Friedländer Synthesis
Question: I am attempting a Friedländer synthesis of a quinazoline from a 2-aminobenzaldehyde and a ketone with an active methylene group, but I am isolating a significant amount of a quinoline byproduct. How can I improve the selectivity for the quinazoline product?
Answer:
The formation of quinoline derivatives is a well-known side reaction in the Friedländer synthesis.[3] This occurs because the starting materials and reaction conditions can also facilitate the Pfitzinger or Niementowski quinoline synthesis pathways.[7] The key to minimizing this byproduct lies in carefully controlling the reaction conditions to favor the desired cyclization pathway.
Troubleshooting Guide:
-
Catalyst Choice: The choice of acid or base catalyst is critical.
-
Action: If using a base, consider switching to a milder base or using a catalytic amount. Conversely, if using an acid catalyst like p-toluenesulfonic acid, ensure the conditions are not overly harsh.[8] In some cases, catalyst-free conditions in a solvent like water can be effective.[9]
-
Rationale: The nature of the catalyst can influence which carbonyl group is activated and the subsequent cyclization pathway. Fine-tuning the catalytic system can significantly enhance selectivity.
-
-
Reaction Medium: The solvent can play a significant role in directing the reaction.
-
Action: Experiment with different solvents. While traditional methods may use alcohols or toluene, performing the reaction in water has been shown to be highly efficient and can minimize side reactions.[9]
-
Rationale: Water's high polarity can influence the reaction mechanism, potentially favoring the intramolecular condensation leading to the quinazoline over intermolecular reactions that may lead to quinoline byproducts.[9]
-
-
Control of Reactant Stoichiometry: An excess of one reactant can sometimes promote side reactions.
-
Action: Ensure an accurate 1:1 stoichiometry between the 2-aminobenzaldehyde and the active methylene compound.
-
Rationale: Deviations from the ideal stoichiometry can lead to self-condensation of the active methylene compound or other undesired side reactions.[8]
-
Logical Diagram: Friedländer Synthesis - Quinazoline vs. Quinoline Formation
Caption: Control of reaction conditions is key to selectivity.
FAQ 3: Transition-Metal-Catalyzed Syntheses
Question: My copper-catalyzed synthesis of a quinazoline from a (2-bromophenyl)methanamine and an amide is sluggish and gives a complex mixture of byproducts. What are the potential issues?
Answer:
Transition-metal-catalyzed reactions, while powerful, are sensitive to a variety of factors that can inhibit catalyst activity and lead to side reactions.[10][11] In the case of copper-catalyzed Ullmann-type couplings followed by aerobic oxidation, common problems include catalyst deactivation, incomplete reaction, and the formation of homocoupling products.[12]
Troubleshooting Guide:
-
Catalyst and Ligand Integrity: The state of the catalyst is paramount.
-
Action: Use a high-purity copper source (e.g., CuI, CuBr, or Cu(OTf)₂).[11][12] If a ligand is employed, ensure it is pure and anhydrous. Consider preparing the active catalyst in situ under an inert atmosphere.
-
Rationale: Impurities or oxidation of the copper catalyst can significantly reduce its activity, leading to an incomplete reaction.
-
-
Atmosphere Control: Oxygen can play a dual role.
-
Action: For the initial C-N coupling step, it is often beneficial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and starting materials. The subsequent aerobic oxidation step then requires the introduction of an oxidant, which can be air or pure oxygen.[12]
-
Rationale: Uncontrolled exposure to oxygen during the coupling phase can lead to unwanted side reactions. A stepwise approach to atmosphere control can improve the overall efficiency.
-
-
Solvent and Base Choice: The reaction environment is crucial for solubility and reactivity.
-
Action: Ensure your solvent (e.g., DMSO, DMF) is anhydrous. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also critical; ensure it is finely powdered and dry.[10]
-
Rationale: Water can hydrolyze starting materials and intermediates, and can also interfere with the catalytic cycle. A suitable base is required to facilitate the N-arylation step.
-
Part 2: Purification Strategies
Effective purification is as critical as the synthesis itself. This section provides guidance on separating your desired quinazoline from common impurities.
FAQ 4: General Purification Challenges
Question: After my work-up, my crude quinazoline product is contaminated with both unreacted starting materials and several byproducts. What is a systematic approach to purification?
Answer:
A multi-step purification strategy is often necessary for achieving high purity.[13] The choice of methods depends on the physical properties of your product and the nature of the impurities.
Purification Workflow:
-
Recrystallization: This is an excellent first step for removing bulk impurities.[13]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the quinazoline is soluble at high temperatures but poorly soluble at low temperatures. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.
-
Solvent Selection Table:
-
| Compound Polarity | Recommended Solvents |
| Moderately Polar | Ethanol/Water, Ethyl Acetate/Hexane |
| Polar | Methanol, Acetonitrile |
| Less Polar | Toluene, Dichloromethane |
-
Column Chromatography: This is the workhorse for separating compounds with different polarities.[13]
-
Protocol: Slurry pack a column with silica gel. Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a solvent system of increasing polarity, guided by TLC analysis.
-
Troubleshooting: If separation is poor, try a shallower solvent gradient or switch to a different stationary phase (e.g., alumina).
-
-
Preparative HPLC: For achieving the highest purity, especially for separating closely related analogs.[13]
-
Protocol: Develop a separation method on an analytical HPLC system first. Scale up the method to a preparative column, collecting fractions corresponding to the desired product peak.
-
Consideration: This method is more resource-intensive but offers the best resolution.
-
Workflow Diagram: Systematic Purification of Quinazolines
Caption: A multi-step approach to achieving high purity.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Stability issues of 2-Amino-4-chloro-7-methoxyquinazoline in solution
Welcome to the technical support center for 2-Amino-4-chloro-7-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability Considerations
This compound is a key intermediate and building block in medicinal chemistry. Like many quinazoline derivatives, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The quinazoline ring system, while relatively stable, can be susceptible to degradation under certain conditions. Furthermore, the substituents on the ring, particularly the 4-chloro group, can influence its reactivity and stability profile. This guide will help you navigate the potential stability issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound solutions.
Issue 1: Rapid Decrease in Compound Concentration in Aqueous Solution
Question: I've prepared an aqueous stock solution of this compound, and I'm observing a rapid decrease in its concentration over a short period, even when stored at 4°C. What could be the cause, and how can I prevent this?
Answer:
This is a common issue and is most likely due to the hydrolysis of the 4-chloro group . The chloro substituent at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, especially by water (hydrolysis), to form the corresponding 4-hydroxy derivative. This reaction is often accelerated by acidic or basic conditions.
Causality Explained: The quinazoline ring is an electron-withdrawing system, which makes the carbon at the 4-position electrophilic and thus prone to attack by nucleophiles like water.
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly pH-dependent. It is crucial to control the pH of your aqueous solution.
-
Recommendation: Prepare your solutions in a buffered system. While the optimal pH should be determined empirically, starting with a neutral buffer (pH 7.0-7.4) is a good practice. Quinazolines are generally more stable in cold, dilute, neutral solutions.[1]
-
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous solvent for your stock solution.
-
Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for biological assays. However, it's important to note that some quinazoline derivatives have shown instability in DMSO over long-term storage.[2] Therefore, it is advisable to prepare fresh dilutions from a DMSO stock or to validate the stability of your DMSO stock under your storage conditions. For short-term storage, DMSO is generally acceptable.
-
-
Temperature: While you are already storing at 4°C, which is good practice, be aware that hydrolysis can still occur, albeit at a slower rate.
-
Recommendation: For long-term storage, consider storing your stock solution at -20°C or -80°C to significantly slow down the degradation process.
-
-
Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before use, especially for sensitive and quantitative experiments.
Issue 2: Inconsistent Results in Biological Assays
Question: I'm using a stock solution of this compound in my cell-based assays, and I'm getting inconsistent results between experiments. Could this be a stability issue?
Answer:
Yes, inconsistent results are a classic sign of compound degradation.[3] The degradation of your parent compound into byproducts means that the effective concentration of the active molecule is changing over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Solution Preparation Review:
-
Freshness: Are you using a freshly prepared solution for each experiment, or are you using a stock solution that has been stored for some time?
-
Solvent: What solvent are you using? As mentioned, aqueous solutions can be problematic. If using DMSO, how old is the stock?
-
-
Storage Conditions Evaluation:
-
Temperature: Ensure your stock solutions are stored at or below -20°C.
-
Light Exposure: Protect your solutions from light, as photolytic degradation can occur with quinazoline compounds.[4] Use amber vials or wrap your tubes in aluminum foil.
-
-
Quality Control (QC) Analysis:
-
Recommendation: The most definitive way to check for degradation is to analyze your stock solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak is indicative of degradation.
-
-
Implement Corrective Actions:
-
Based on your findings, implement stricter protocols for solution preparation and storage. The gold standard is to prepare fresh solutions for each experiment from a solid compound that has been stored under appropriate conditions (cool, dry, and dark).
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid form of the compound is generally much more stable than its solutions. For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[5][6]
Q2: What are the likely degradation products of this compound in aqueous solution?
A2: The primary degradation product is likely the 4-hydroxy derivative, formed via hydrolysis of the 4-chloro group. Depending on the conditions (e.g., presence of other nucleophiles, exposure to light), other minor degradation products could also be formed. Stress degradation studies on similar quinazolines have shown the formation of a cluster of degradation products under photolytic conditions.[4]
Caption: Primary degradation pathway via hydrolysis.
Q3: Can I heat the solution to aid in dissolving the compound?
A3: Gentle heating can be used to aid dissolution, especially in solvents like DMSO or methanol where the solubility is described as sparingly or slightly.[5][6] However, prolonged or excessive heating should be avoided as it can accelerate degradation. Quinazolines can be destroyed when boiled in acidic or alkaline solutions.[1] If you must heat the solution, do so gently and for the shortest time possible.
Q4: How does pH affect the stability of this compound?
A4: The stability of quinazoline derivatives is often pH-dependent.[7][8] Both strongly acidic and strongly alkaline conditions can promote the hydrolysis of the 4-chloro group. Stress degradation studies on related quinazolines have shown significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at elevated temperatures.[4] It is therefore recommended to maintain the pH of your solutions as close to neutral as possible.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.
-
Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Data Summary Table:
| Stress Condition | Incubation Time (hours) | % Degradation (Example) | Major Degradation Product (Hypothesized) |
| 0.1 M HCl (60°C) | 24 | 35% | 2-Amino-4-hydroxy-7-methoxyquinazoline |
| 0.1 M NaOH (RT) | 8 | >90% | 2-Amino-4-hydroxy-7-methoxyquinazoline |
| 3% H₂O₂ (RT) | 24 | <5% | N-oxide or other oxidation products |
| 60°C (in water) | 24 | 15% | 2-Amino-4-hydroxy-7-methoxyquinazoline |
| Photolytic (UV) | 24 | 25% | Mixture of products |
Note: The % degradation values are hypothetical examples to illustrate potential outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2-Chloro-4-amino-6,7-dimethoxyquinazoline CAS#: 23680-84-4 [m.chemicalbook.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Refining Purification Techniques for Polar Quinazoline Compounds
Welcome to the Technical Support Center for the purification of polar quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating these valuable molecules. Drawing upon established scientific principles and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target compounds.
I. Understanding the Challenge: The Nature of Polar Quinazolines
Quinazoline derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their polarity, often stemming from functional groups like amines, hydroxyls, and carboxyls, presents unique purification challenges. These polar moieties can lead to strong interactions with polar stationary phases, causing issues like poor retention in reversed-phase chromatography and peak tailing.[3][4] Conversely, their high polarity can make them sparingly soluble in the non-polar solvents typically used in normal-phase chromatography.
This guide will systematically address these challenges, providing practical solutions and the scientific rationale behind them.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of polar quinazoline compounds.
Q1: My polar quinazoline compound shows little to no retention on a C18 column and elutes with the solvent front. What should I do?
A1: This is a classic issue with highly polar analytes in reversed-phase (RP) chromatography. The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase. Here are several strategies to improve retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable in highly aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase. These offer different selectivity for polar compounds.[3][5]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds. It uses a polar stationary phase (like silica or a diol) and a high organic mobile phase.[6][7]
-
Adjust Mobile Phase pH: For basic quinazolines, lowering the mobile phase pH (e.g., 2.5-4.0) will protonate the analyte, increasing its polarity and potentially its interaction with the stationary phase through ion-exchange mechanisms if residual silanols are present.[3][4]
Q2: I'm observing significant peak tailing for my basic quinazoline compound on a silica-based column. What's the cause and how can I fix it?
A2: Peak tailing for basic compounds like many quinazolines is often due to strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases.[4] Here's how to mitigate this:
-
Mobile Phase pH Adjustment: As mentioned above, operating at a low pH (e.g., 2.5-4.0) protonates the basic analyte and suppresses the ionization of the acidic silanol groups, minimizing these unwanted secondary interactions.[3][4]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[3]
-
Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically blocked. Using a column specifically designed for the analysis of basic compounds is highly recommended.[3][4]
-
Consider a Non-Silica-Based Column: Polymeric or hybrid silica-organic columns can offer better performance for basic compounds as they have fewer or no accessible silanol groups.
Q3: My polar quinazoline seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A3: The acidic nature of standard silica gel can cause the degradation of sensitive quinazoline derivatives.[8] Here are some effective solutions:
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like diol or amino.[3]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography is an excellent option that avoids the acidity of silica gel.[9]
III. Troubleshooting Guides
This section provides structured tables to quickly diagnose and solve common purification problems.
Table 1: Troubleshooting Reversed-Phase HPLC of Polar Quinazolines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention | Analyte is too polar for the stationary phase. | - Increase the aqueous content of the mobile phase.- Switch to a more polar stationary phase (e.g., embedded polar group, phenyl-hexyl).- Utilize HILIC.[7]- Adjust mobile phase pH to alter analyte ionization.[3] |
| Peak Tailing | - Secondary interactions with residual silanols.- Column overload. | - Lower mobile phase pH (for basic compounds).[4]- Add a competing base (e.g., TEA) to the mobile phase.[3]- Use an end-capped or base-deactivated column.- Reduce sample concentration.[4] |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Reduce sample concentration.[4]- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Resolution | Inadequate separation between the target compound and impurities. | - Optimize the mobile phase gradient (shallower gradient).- Adjust the mobile phase pH to alter the selectivity.[4]- Try a different stationary phase with alternative selectivity. |
| Shifting Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition inconsistency. | - Increase column equilibration time between runs.[4]- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and use precise measurements.[4] |
Table 2: Troubleshooting Normal-Phase/Flash Chromatography of Polar Quinazolines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Stuck at the Baseline (Low Rf) | - Compound is too polar for the mobile phase.- Strong interaction with the stationary phase. | - Increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane/ethyl acetate mixture).[10]- Consider using a more polar stationary phase if impurities are less polar.- If using silica, consider deactivation with a base.[3] |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.3 for the desired compound.[3]- Reduce the amount of sample loaded onto the column.[10] |
| Compound Degradation | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine).[3][8]- Use a neutral stationary phase like alumina.[3]- Consider reversed-phase flash chromatography.[9] |
| Streaking on TLC/Column | - Compound is not fully dissolved in the loading solvent.- Compound is interacting too strongly with the stationary phase. | - Ensure complete dissolution of the sample before loading.- Dry load the sample onto a small amount of silica gel.[11]- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the mobile phase to improve peak shape. |
IV. Experimental Protocols & Workflows
Workflow for Method Selection
Choosing the right purification strategy is crucial for success. The following diagram outlines a logical workflow for selecting the appropriate method for your polar quinazoline compound.
Caption: Decision tree for selecting a purification method.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize the degradation of acid-sensitive polar quinazolines on silica gel.
-
Column Packing: Dry pack the flash chromatography column with the appropriate amount of silica gel.
-
Deactivation Solution Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).
-
Column Flushing: Flush the packed column with 2-3 column volumes of the deactivation solution.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.
-
Sample Loading: Load your sample and proceed with the chromatography as planned.
Protocol 2: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC method for highly polar quinazolines.
-
Column Selection: Start with a bare silica, diol, or amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate or ammonium acetate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate or ammonium acetate.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 minutes, as HILIC requires longer equilibration times than reversed-phase.
-
Gradient Elution: Start with a shallow gradient, for example, from 5% B to 40% B over 20-30 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[7]
Workflow for Troubleshooting Peak Tailing in RP-HPLC
The following diagram illustrates a systematic approach to troubleshooting peak tailing for basic quinazoline compounds in reversed-phase HPLC.
Caption: Troubleshooting workflow for peak tailing.
V. Conclusion
The successful purification of polar quinazoline compounds requires a nuanced understanding of their chemical properties and a systematic approach to method development and troubleshooting. By leveraging the appropriate chromatographic techniques—be it reversed-phase with specialized columns, HILIC, or modified normal-phase chromatography—and by carefully optimizing experimental parameters, researchers can overcome the inherent challenges and achieve high-purity compounds essential for their research and development endeavors. This guide serves as a foundational resource to empower scientists in this critical aspect of their work.
VI. References
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?--INVALID-LINK--
-
Columbia University. Column chromatography. --INVALID-LINK--
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. --INVALID-LINK--
-
Phenomenex. Normal Phase HPLC Columns. --INVALID-LINK--
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. --INVALID-LINK--
-
Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. --INVALID-LINK--
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds. --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
YouTube. (2019). Chromatography Troubleshooting. --INVALID-LINK--
-
PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. --INVALID-LINK--
-
PMC. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. --INVALID-LINK--
-
Wikipedia. Reversed-phase chromatography. --INVALID-LINK--
-
Biotage. Reversed-Phase Flash Purification. --INVALID-LINK--
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. --INVALID-LINK--
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. --INVALID-LINK--
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?--INVALID-LINK--
-
YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. --INVALID-LINK--
-
MDPI. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. --INVALID-LINK--
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. --INVALID-LINK--
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. --INVALID-LINK--
-
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. --INVALID-LINK--
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 8. Purification [chem.rochester.edu]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: From Bench to Bedside
The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2][3] These small molecules have revolutionized the treatment landscape for various malignancies by targeting the dysregulated kinase activity that drives tumor growth and survival. This guide provides an in-depth comparative analysis of prominent quinazoline-based kinase inhibitors, focusing on their mechanisms of action, performance against clinically relevant mutations, and the experimental methodologies crucial for their evaluation.
The Rise of Quinazoline Inhibitors: Targeting the ATP-Binding Site
Quinazoline-based inhibitors primarily function as ATP-competitive antagonists.[4] They bind to the intracellular kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), preventing ATP from binding and subsequently blocking the autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.[4][5] Key signaling pathways affected include the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.
Generations of EGFR-Targeted Quinazoline Inhibitors: A Comparative Overview
The clinical development of quinazoline-based EGFR inhibitors has evolved through successive generations, each designed to address the limitations of its predecessors, primarily acquired resistance.[1][6]
First-Generation Inhibitors: The Pioneers
Gefitinib and Erlotinib are the archetypal first-generation reversible EGFR tyrosine kinase inhibitors (TKIs).[7] They demonstrated significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1][8] However, their efficacy is limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[9]
Lapatinib, another first-generation inhibitor, distinguishes itself as a dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[4] This dual activity provides a broader therapeutic window, particularly in breast cancers where HER2 is overexpressed.[4]
Second-Generation Inhibitors: Irreversible Binding and Broader Spectrum
To combat the resistance seen with first-generation TKIs, second-generation inhibitors like Afatinib and Dacomitinib were developed. These compounds form an irreversible covalent bond with the cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[10] This irreversible inhibition was designed to be effective against the T790M resistance mutation.[11] While potent, their clinical utility has been somewhat hampered by dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR.[12]
Third-Generation Inhibitors: Precision Targeting of Resistance Mutations
The development of third-generation inhibitors, such as Osimertinib, marked a significant leap forward in precision medicine.[5][13] Osimertinib was specifically designed to be a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, while importantly sparing WT EGFR.[5][13][14] This enhanced selectivity translates to a better safety profile and significant clinical benefit in patients who have developed resistance to first- and second-generation TKIs.[5] However, resistance to osimertinib can also emerge, often through mutations at the C797 residue, which prevents the covalent binding of the drug.[14][15]
Performance Data: A Head-to-Head Comparison
The in vitro potency of these inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Generation | Target(s) | IC50 (nM) vs. EGFR (WT) | IC50 (nM) vs. EGFR (L858R/T790M) | Key Features |
| Gefitinib | First | EGFR | ~100 | >1000 | Reversible inhibitor, effective against activating mutations.[10] |
| Erlotinib | First | EGFR | ~100 | >1000 | Reversible inhibitor, similar profile to Gefitinib.[10] |
| Lapatinib | First | EGFR, HER2 | ~160 | >1000 | Dual inhibitor, used in breast cancer.[10] |
| Afatinib | Second | EGFR, HER2, HER4 | ~10 | ~10-50 | Irreversible inhibitor, active against T790M but with WT EGFR toxicity.[10][16] |
| Osimertinib | Third | EGFR (mutant selective) | >1000 | ~1-15 | Irreversible, highly selective for mutant EGFR, spares WT EGFR.[13][16] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Comparative Analysis
A rigorous and standardized set of experimental protocols is essential for the objective comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a quinazoline-based inhibitor against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare solutions of the purified kinase, a suitable substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the reaction buffer.[17]
-
Add serial dilutions of the test inhibitor.
-
Add the kinase and substrate peptide to initiate the pre-incubation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[17]
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, including radiometric assays ([³²P]-ATP) or luminescence-based assays (e.g., ADP-Glo™).[17][18][19]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[20]
-
Cellular Proliferation Assay
This assay assesses the impact of an inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in cancer cells with defined EGFR mutation status.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) in appropriate media.[16]
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 value from the resulting dose-response curve.
-
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of a quinazoline-based inhibitor to suppress tumor growth in vivo.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule.[12]
-
The control group receives a vehicle control.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Visualizing the Molecular Landscape
Understanding the signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation is crucial for researchers.
Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.
Caption: A generalized workflow for the preclinical and clinical development of kinase inhibitors.
Conclusion
The journey of quinazoline-based kinase inhibitors from initial discovery to clinical application exemplifies the power of targeted therapy in oncology. The evolution from first- to third-generation inhibitors highlights the iterative process of drug development, driven by an ever-deepening understanding of resistance mechanisms. For researchers in this field, a comprehensive and comparative approach, grounded in robust experimental methodologies, is paramount for the continued development of more effective and selective kinase inhibitors that can improve patient outcomes.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The pursuit of efficient, scalable, and environmentally benign synthetic routes to these privileged heterocycles is a continuous endeavor in drug discovery and development. This guide provides an in-depth comparison of various synthetic protocols for quinazolines, offering insights into their mechanisms, efficacy, and practical applications. We will delve into classical methods, explore the advancements brought by modern techniques, and provide the experimental details necessary for their implementation in the laboratory.
The Enduring Legacy of Classical Syntheses
The foundational methods for quinazoline synthesis, while often requiring stringent conditions, remain relevant and instructive.
The Niementowski Quinazoline Synthesis
First reported by Stefan Niementowski in 1895, this method involves the thermal condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones).[2][3] The reaction is typically carried out at high temperatures (130–150°C) and often requires long reaction times.[4]
Mechanism: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.[4]
Efficacy: While versatile, the classical Niementowski synthesis often suffers from drawbacks such as high energy consumption and lengthy reaction times.[2]
The Griess Quinazoline Synthesis
The very first synthesis of a quinazoline derivative was achieved by Griess in 1869 through the reaction of anthranilic acid with cyanogen.[2][5] This method, while historically significant, is less commonly used today due to the hazardous nature of cyanogen.
The Dawn of a New Era: Modern Synthetic Protocols
Contemporary organic synthesis has ushered in a new age of efficiency and sustainability in quinazoline preparation. These modern methods offer significant advantages over their classical counterparts.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[6] In the context of quinazoline synthesis, microwave-assisted protocols offer a greener and more efficient alternative to conventional heating.[2][7]
Causality of Enhancement: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of polar molecules. This results in significantly shorter reaction times compared to conventional oil baths.[6] For instance, reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[7]
Metal-Catalyzed Syntheses: Precision and Versatility
Transition-metal-catalyzed reactions have revolutionized the construction of complex organic molecules, and quinazoline synthesis is no exception.[8][9] Catalysts based on earth-abundant metals like manganese, iron, and copper are gaining prominence due to their low cost and reduced toxicity.[10]
-
Manganese (Mn): Manganese catalysts have been successfully employed in the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) strategies.[8][11] These reactions are atom-economical and environmentally benign.[12]
-
Iron (Fe): Iron-catalyzed ADC of (2-aminophenyl)methanols with benzamides provides an efficient and atom-economical route to quinazolines.[12]
-
Copper (Cu): Copper-catalyzed methods offer a facile route for the one-pot synthesis of quinazolinones, even allowing for the in situ generation of the required amine from ammonia.[11][13]
One-Pot and Multicomponent Reactions (MCRs): The Elegance of Simplicity
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.[14] Several MCRs for quinazoline synthesis have been developed, often employing catalysts to drive the reaction.[1][15]
For example, a three-component, one-pot methodology for the synthesis of highly substituted quinazolines involves the iodine-catalyzed reaction of substituted benzaldehydes with substituted o-aminoarylketones in the presence of ammonium acetate, affording excellent yields.[1]
Green Chemistry Approaches: A Sustainable Future
In addition to microwave-assisted and metal-catalyzed methods, other green chemistry approaches are being explored. These include the use of ultrasound irradiation, which can promote reactions and increase yields, and the development of solvent-free reaction conditions.[16][17]
Comparative Data Summary
The following table provides a comparative overview of the efficacy of different synthetic protocols for quinazolines, with data synthesized from various literature sources.
| Protocol | Typical Yields (%) | Reaction Time | Conditions | Key Advantages | Key Disadvantages |
| Classical Niementowski | Variable, often moderate | Hours to days | High temperature (130-200°C) | Versatile, well-established | High energy consumption, long reaction times |
| Microwave-Assisted | Good to excellent (70-97%) | Minutes (2-30 min) | Microwave irradiation | Rapid, high yields, energy efficient | Requires specialized equipment |
| Manganese-Catalyzed ADC | Good (58-86%) | 24 hours | High temperature (130-140°C) | Atom-economical, uses earth-abundant metal | High temperature, long reaction time |
| Iron-Catalyzed ADC | Good to excellent (43-92%) | 24 hours | High temperature (130°C) | Atom-economical, environmentally benign | High temperature, long reaction time |
| Copper-Catalyzed One-Pot | Good to excellent (67-93%) | 12-24 hours | Moderate to high temperature (30-110°C) | One-pot, high efficiency, tolerates various functional groups | May require specific ligands |
| Iodine-Catalyzed MCR | Excellent (91-97%) | Short | Moderate temperature | High yields, simple procedure | May not be suitable for all substrates |
| Ultrasound-Assisted | Excellent | Short | Solvent and catalyst-free | High yields, short reaction times, environmentally friendly | Specialized equipment required |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two representative and highly efficient protocols are provided below.
Protocol 1: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
This protocol is adapted from a Lewis-acid-catalyzed, solvent-free method.[6]
Materials:
-
2-aminophenyl carbonyl compound (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Trimethylsilyltrifluoromethane sulfonate (TMSOTf) (10 mol%)
-
Microwave reactor
Procedure:
-
In a sealed microwave reaction vessel, combine the 2-aminophenyl carbonyl compound (1.0 mmol), the nitrile (1.2 mmol), and TMSOTf (0.1 mmol).
-
Place the sealed vessel in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10 minutes.
-
After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of Quinazolines
This protocol is based on a one-pot methodology described by Panja et al.[1]
Materials:
-
Substituted o-aminoarylketone (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (1.5 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
In a round-bottom flask, combine the substituted o-aminoarylketone (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add iodine (0.1 mmol) to the mixture.
-
The reaction can be performed neat or in a minimal amount of ethanol.
-
Stir the reaction mixture at a moderate temperature (e.g., 50-60°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the highly substituted quinazoline.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the general workflows.
Caption: Overview of classical and modern synthetic routes to quinazolines.
References
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-Quinazoline Derivatives
The 2-amino-quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in interacting with a diverse array of biological targets.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-quinazoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how targeted structural modifications influence their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this document aims to explain the causality behind experimental choices and offer a framework for the rational design of next-generation therapeutics.
The 2-Amino-Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, provides a rigid and planar backbone amenable to substitution at multiple positions.[3][4] The presence of an amino group at the C2 position is a common feature in many biologically active derivatives, contributing to crucial hydrogen bonding interactions with target proteins. The therapeutic value of this scaffold is exemplified by a range of FDA-approved drugs, including kinase inhibitors for cancer therapy like gefitinib and erlotinib.[1][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core, making SAR studies paramount for optimizing potency and selectivity.[3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
2-Amino-quinazoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably as kinase inhibitors and tubulin polymerization inhibitors.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The 2-amino-quinazoline scaffold has been extensively explored for the development of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
Simultaneous inhibition of both EGFR and VEGFR-2 is a valuable strategy in cancer therapy due to their common downstream signaling pathways.[7] Vandetanib, a quinazoline-based drug, is a notable example of an EGFR/VEGFR-2 dual inhibitor.[7][8]
Key SAR Insights for EGFR/VEGFR-2 Inhibition:
-
C4-Anilino Moiety: A 4-anilino-quinazoline framework is a privileged scaffold for EGFR inhibitors.[6] The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR).[6]
-
C6 and C7 Substitutions: Electron-donating groups, such as methoxy (-OCH3) or dimethoxy groups at the C6 and C7 positions, generally enhance binding affinity and cytotoxic activity.[6][9] For instance, a 2-methoxy ethoxy substituent at these positions has shown promising activity.[10]
-
Terminal Phenyl Ring Substitutions: The presence of electron-withdrawing groups on the terminal benzene ring of the C4-anilino moiety can lead to elevated inhibitory activity against both EGFR and VEGFR-2.[6]
Table 1: Comparative Anticancer Activity of 2-Amino-Quinazoline Derivatives as Kinase Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | C6, C7-Substituents | Target(s) | IC50 (nM) | Cell Line | Citation |
| Gefitinib | -H | 3-chloro-4-fluoroaniline | 6,7-dimethoxy | EGFR | ~20-80 | Various | [1] |
| Erlotinib | -H | 3-ethynyl-aniline | 6,7-bis(2-methoxyethoxy) | EGFR | ~2 | Various | [1] |
| Vandetanib | -H | 4-bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) | EGFR, VEGFR-2 | EGFR: 500, VEGFR-2: 40 | Various | [7][8] |
| Compound 12 | -H | Thiophene-2-ylmethanamine | 6,7-dimethoxy | EGFR | 3400 | A431 | [6] |
| Compound 20 | -H | 4-anilino | 6-(2-substituted acetamido) | EGFR | 3000 (MCF-7) | MCF-7 | [6] |
| Compound 23 | -NH2 | - | 7-amide | ERK1/2 | ERK1: <10, ERK2: <10 | HT29 | [11] |
| Compound 8b | (2-chlorobenzyl)amino | - | 6-phenoxy | EGFR | 1.37 | - | [5] |
| SQ2 | 4-amino-6,7-dimethoxyquinazolin-2-yloxy | N-phenyl cyclopropane-1,1- dicarboxamide | 6,7-dimethoxy | VEGFR-2 | 14 | HT-29, COLO-205 | [12] |
Recent studies have identified 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2, which are key components of the MAPK signaling pathway often dysregulated in cancer.[11]
Key SAR Insights for ERK1/2 Inhibition:
-
C2-Amino Group: The 2-amino group forms a bidentate hydrogen bond with Met108 in the hinge region of ERK2.[11]
-
C7-Amide Moiety: The carbonyl group of the N-benzylacetamide moiety at C7 forms a hydrogen bond with Lys54, contributing to the inhibitory activity.[11]
Tubulin Polymerization Inhibition
Tubulin is another critical target for anticancer drugs, and several 2-amino-quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[10][13]
Key SAR Insights for Tubulin Inhibition:
-
C2 and C4 Substitutions: A series of compounds with various substituents at the C2 and C4 positions of the quinazoline core were synthesized, with a 2-chloroquinazoline derivative being the most potent.[10]
-
Biphenylaminoquinazolines: Biphenylaminoquinazolines have been reported as dual inhibitors of both tyrosine kinases and tubulin polymerization.[10][13] However, replacing one of the benzene rings of the biphenylamino moiety with a heteroaryl group can shift the activity towards selective tubulin inhibition.[13]
Table 2: Comparative Activity of 2-Amino-Quinazoline Derivatives as Tubulin Inhibitors
| Compound ID | Key Structural Features | IC50 (Tubulin Polymerization, µM) | GI50 (Cancer Cell Lines, nM) | Citation |
| Compound 15 (PVHD121) | Quinazoline derivative | - | Micromolar range | [10] |
| Compound 16 | 2-chloroquinazoline derivative | - | Low micromolar range | [10] |
| Compound 2a | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 0.77 | 1.9–3.2 | [14] |
| Compound 1a | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analog | 1.0 | 11-18 | [14] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[1] 2-Amino-quinazoline derivatives have shown promising activity against a range of bacteria and fungi.[2][15]
Key SAR Insights for Antimicrobial Activity:
-
Substitutions at C2, C3, and C6/C8: Structure-activity relationship studies have indicated that substitutions at the C2 and C3 positions, the presence of a halogen at the C6 and C8 positions, and an amine or substituted amine at the C4 position can enhance antimicrobial activity.[16]
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazolidinone or oxazole, into the quinazoline scaffold can lead to potent antimicrobial agents.[17]
-
Gram-Positive vs. Gram-Negative Activity: Many quinazolinone derivatives exhibit more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria.[2][18]
Table 3: Comparative Antimicrobial Activity of 2-Amino-Quinazoline Derivatives
| Compound ID | Key Structural Features | Target Organism(s) | Activity (e.g., MIC in µg/mL) | Citation |
| Compound 27 | 4(3H)-Quinazolinone derivative | S. aureus (including resistant strains) | ≤0.5 | [18] |
| Compound A-1 | 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one derivative | S. aureus, S. pyogenes, E. coli, P. aeruginosa | "Very good activity" | [15] |
| Compound 3c' | N-(4-substituted benzylidene)-2-(2-aminothiazol-4-yl)-6-methylquinazolin-3(4H)-amine | Various bacteria and fungi | Higher potential than standard drugs | [17] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is implicated in a variety of diseases, and 2-amino-quinazoline derivatives have been investigated for their anti-inflammatory potential.[19]
Key SAR Insights for Anti-inflammatory Activity:
-
C2 and C3 Substitutions: Modifications at the C2 and C3 positions of the quinazolinone ring with different heterocyclic moieties have been shown to increase anti-inflammatory activity.
-
Hybridization with Azetidinones and Thiazolidinones: Cyclization of Schiff base intermediates into azetidinone and thiazolidinone derivatives has resulted in enhanced anti-inflammatory effects. For example, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed significant activity.
Table 4: Comparative Anti-inflammatory Activity of 2-Amino-Quinazoline Derivatives
| Compound ID | Key Structural Features | In Vivo Model | % Inhibition of Edema | Citation |
| Compound 9 | 2'-(p-chlorobenzylideneamino)phenyl at C3 | Carrageenan-induced paw edema | 20.4 | |
| Compound 15 | Azetidinone derivative | Carrageenan-induced paw edema | >24.6 | |
| Compound 21 | Thiazolidinone derivative | Carrageenan-induced paw edema | 32.5 | |
| Compound 97 | 2,3-disubstituted quinazoline | - | Higher than diclofenac sodium | [19] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides standardized protocols for key in vitro assays commonly employed in the evaluation of 2-amino-quinazoline derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of a solution containing the EGFR kinase and the substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based method to assess the effect of test compounds on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Paclitaxel (as a positive control for polymerization promotion)
-
Colchicine (as a positive control for polymerization inhibition)
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black plate, add the test compounds, tubulin polymerization buffer, and the fluorescent reporter.
-
Pre-incubate the plate at 37°C for 1 minute.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the fluorescence intensity every minute for 60 minutes at 37°C (excitation ~360 nm, emission ~450 nm).
-
The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.
-
Calculate the IC50 value by determining the compound concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.
Visualizing Structure-Activity Relationships and Pathways
To further elucidate the complex relationships between chemical structure and biological activity, the following diagrams provide a visual representation of key SAR principles and a relevant signaling pathway.
Caption: Key SAR hotspots on the 2-amino-quinazoline scaffold for anticancer activity.
Caption: Inhibition of the EGFR signaling pathway by 2-amino-quinazoline derivatives.
Conclusion and Future Directions
The 2-amino-quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The SAR studies summarized in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the development of compounds with diverse therapeutic applications. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel mechanisms of action, and the use of computational methods to guide the rational design of new 2-amino-quinazoline derivatives with enhanced potency and drug-like properties. The data and protocols presented herein provide a solid foundation for these future endeavors.
References
- 1. scielo.br [scielo.br]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. actascientific.com [actascientific.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Preclinical Evaluation: Comparing In Vitro and In Vivo Activity of Novel Quinazoline Anticancer Agents
The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous targeted therapies that have reshaped cancer treatment.[1][2][3] These heterocyclic compounds are particularly renowned as potent tyrosine kinase inhibitors (TKIs), frequently designed to block the signaling of crucial receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal drivers of tumor growth and angiogenesis.[4][5][6][7] However, the journey from a promising molecule in a flask to a viable clinical candidate is fraught with challenges. A compound that demonstrates exceptional potency in a petri dish may fail spectacularly in a living organism.
This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel quinazoline anticancer agents. We will dissect the methodologies, rationale, and critical data interpretation required at each stage, offering field-proven insights to bridge the often-daunting gap between the laboratory bench and preclinical validation. The objective is not merely to present protocols but to illuminate the causal logic that underpins a robust preclinical evaluation strategy.[8][9][10]
Part I: In Vitro Evaluation – Establishing Foundational Potency and Mechanism
The initial phase of drug discovery relies on in vitro assays to efficiently screen large libraries of compounds and select candidates with the highest potential.[10][11] These controlled, cell-based or cell-free systems are indispensable for establishing a compound's foundational activity, mechanism of action, and selectivity before committing to costly and complex animal studies.[9][12]
The Rationale for an In Vitro-First Approach
The decision to begin with in vitro testing is strategic. These assays are rapid, cost-effective, and highly reproducible, allowing for high-throughput screening to identify initial "hits."[12] They provide a clean, isolated environment to answer fundamental questions: Does the compound kill cancer cells? Does it inhibit its intended molecular target? Understanding these basics is a prerequisite for any further investigation.
Core In Vitro Experimental Protocols
1. Antiproliferative and Cytotoxicity Assays
-
Objective: To determine the concentration at which a novel quinazoline agent inhibits cancer cell growth (IC50 value).
-
Causality: This is the first and most critical gatekeeper. A compound must demonstrate potent cytotoxicity against cancer cell lines to be considered for further development. Comparing IC50 values across various cell lines (e.g., those with different EGFR mutation statuses) provides an early indication of the agent's potential clinical application.[13]
-
Detailed Protocol (Example: MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The cell density is critical; too high or too low can skew IC50 results.[14]
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline agent and a reference compound (e.g., Gefitinib) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
2. Target Engagement and Mechanistic Assays
-
Objective: To confirm that the compound inhibits its intended kinase and downstream signaling pathways within the cell.
-
Causality: Potent cytotoxicity is meaningless if the mechanism is unknown or off-target. These assays validate that the drug works as designed. For a quinazoline TKI, this means demonstrating reduced phosphorylation of its target receptor (e.g., EGFR) and key downstream effectors like Akt and ERK.[1][15]
-
Detailed Protocol (Example: Western Blot for p-EGFR):
-
Cell Treatment: Grow cells to ~80% confluency and serum-starve overnight to reduce basal signaling. Treat with the quinazoline agent at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a set time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 15-30 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to show a dose-dependent decrease in the p-EGFR/total EGFR ratio.
-
Visualizing the Preclinical Workflow
The progression from initial screening to animal studies follows a logical, multi-step validation process.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. scilit.com [scilit.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazoline Analogues in EGFR Tyrosine Kinase
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies of quinazoline analogues targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will move beyond a simple protocol, delving into the causal logic behind experimental choices to ensure scientific integrity and generate trustworthy, actionable insights.
Introduction: Targeting EGFR with Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations in its tyrosine kinase (TK) domain, is a well-established driver of tumorigenesis in various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] This makes the EGFR kinase domain a prime target for therapeutic intervention.[4]
The quinazoline scaffold has emerged as a highly favorable and versatile core structure for the development of potent EGFR TK inhibitors.[5][6][7][8] FDA-approved drugs like Gefitinib and Erlotinib feature this core, competitively binding to the ATP-binding site of the EGFR kinase domain and inhibiting its activity.[4][8][9]
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a quinazoline inhibitor) to another (a protein, such as EGFR).[10][11] By comparing the docking scores and binding modes of a series of analogues, we can elucidate structure-activity relationships (SAR) and rationally guide the design of more potent and selective inhibitors.[12]
This guide will walk through a complete, self-validating docking workflow, from target preparation to results interpretation, using a representative set of quinazoline analogues.
Part 1: Understanding the Target: The EGFR Tyrosine Kinase Domain
A deep understanding of the target protein is foundational to any successful docking study. The ATP-binding site of the EGFR kinase domain, located in a cleft between the N- and C-lobes of the protein, is our region of interest.[13]
Key Structural Features:
-
Hinge Region: A flexible loop connecting the N- and C-lobes. The nitrogen atom (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of Methionine 793 (Met793) in this region, anchoring the inhibitor.[13][14]
-
Hydrophobic Pockets: The binding site is lined with hydrophobic residues that accommodate the quinazoline core and its substituents. Key interacting residues often include Leu718, Val726, Ala743, and Leu844.[3][13]
-
"Gatekeeper" Residue: Threonine 790 (Thr790) is located deep within the ATP pocket. Mutations at this site (e.g., T790M) are a common cause of acquired resistance to first-generation inhibitors.[15]
For this guide, we will use the crystal structure of the EGFR kinase domain in complex with Erlotinib, PDB ID: 1M17 , as our receptor model.[16][17] This structure provides a validated reference for the active conformation of the binding site.
Part 2: The Ligands: A Representative Set of Quinazoline Analogues
To conduct a comparative study, we need a set of ligands with known biological activity. The table below presents three well-characterized quinazoline-based EGFR inhibitors. We will use their reported IC50 values (the concentration required to inhibit 50% of EGFR's activity) to validate our docking results. A strong correlation between lower (better) docking scores and lower IC50 values will lend confidence to our computational model.
| Ligand | Structure | Experimental IC50 (nM) |
| Gefitinib | c1cc(c(cc1F)Cl)Nc2nccc3cc(c(cc23)OC)OCCCN4CCOCC4 | 3.22[5] |
| Erlotinib | c1coc(c1)c2cc(ccc2Nc3nccc4cc(c(cc34)OCCOC)OCCOC)C#N | ~2.0 (Varies by study) |
| Lapatinib | c1c(c(cc(c1)Cl)Nc2nccc3cc(c(cc23)CS(=O)(=O)C)OCCc4oc(cc4)c5ccc(cc5)F)F | 27.06[5] |
Part 3: The Workflow: A Validated Protocol for Comparative Docking
Scientific integrity demands that our computational protocol be robust and reproducible. The following step-by-step methodology includes critical validation checks.
Diagram: Molecular Docking Workflow```dot
Caption: EGFR activation and inhibition by quinazoline analogues.
Ligand binding to the extracellular portion of EGFR induces receptor dimerization and activates the intracellular tyrosine kinase domain. [18]This domain then uses ATP to phosphorylate itself and other substrates, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways that drive cell proliferation and survival. [18][19]Quinazoline inhibitors act by competitively blocking the ATP-binding site on the kinase domain, thereby halting this entire signaling process. [15]
Conclusion
This guide has outlined a scientifically rigorous and self-validating workflow for the comparative molecular docking of quinazoline analogues to the EGFR tyrosine kinase domain. By grounding our computational predictions in experimental data and focusing on the causality behind each step, we can generate trustworthy structure-activity relationship insights. This approach moves beyond simple score generation, providing a powerful, rational framework to accelerate the discovery and optimization of next-generation kinase inhibitors. The principles and protocols described herein are broadly applicable to other kinase targets and inhibitor scaffolds, serving as a foundational methodology for computational drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impressions.manipal.edu [impressions.manipal.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01262H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
A Head-to-Head Comparison: Evaluating the Potential of 2-Amino-4-chloro-7-methoxyquinazoline as a Novel EGFR Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with several generations of inhibitors demonstrating clinical efficacy, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold is a well-established pharmacophore central to the design of many approved EGFR tyrosine kinase inhibitors (TKIs). This guide introduces a hypothetical quinazoline-based compound, 2-Amino-4-chloro-7-methoxyquinazoline (hereafter referred to as Q-inhib ), as a prototype for a next-generation EGFR inhibitor. We provide a comprehensive framework for its head-to-head comparison against established first-, second-, and third-generation inhibitors: Gefitinib, Afatinib, and Osimertinib. This guide details the underlying scientific rationale, experimental methodologies, and data interpretation necessary to thoroughly characterize the efficacy, selectivity, and potential advantages of this novel chemical entity.
Introduction: The Enduring Significance of EGFR and the Quinazoline Scaffold
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, through mutations or overexpression, is a key driver in numerous cancers.[3][4] The development of small molecule tyrosine kinase inhibitors targeting EGFR has revolutionized the treatment of certain malignancies.[5]
The quinazoline core has proven to be a highly effective scaffold for designing EGFR inhibitors due to its ability to form key interactions within the ATP-binding pocket of the EGFR kinase domain.[6][7] First-generation inhibitors like Gefitinib are reversible binders, while second-generation inhibitors such as Afatinib form a covalent bond, leading to irreversible inhibition.[8][9][10] The emergence of resistance mutations, most notably T790M, prompted the development of third-generation inhibitors like Osimertinib , which selectively target these mutant forms of EGFR while sparing the wild-type receptor.[11][12]
This guide focuses on a systematic evaluation of Q-inhib , a novel compound featuring the core this compound structure. We will outline the experimental journey to position it within the existing landscape of EGFR inhibitors.
Mechanism of Action: A Structural Perspective
The chemical structure of Q-inhib suggests a competitive binding mode within the ATP pocket of the EGFR kinase domain. The quinazoline ring system is anticipated to anchor the molecule, while the substituents at the 2, 4, and 7 positions will dictate its potency and selectivity.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by TKIs.
Caption: EGFR signaling pathway and TKI inhibition.
Head-to-Head Performance Evaluation: A Phased Approach
A rigorous comparison of Q-inhib with Gefitinib, Afatinib, and Osimertinib requires a multi-faceted experimental plan, progressing from in vitro biochemical assays to cell-based and potentially in vivo models.
Phase 1: In Vitro Kinase Inhibition Profile
The initial step is to determine the direct inhibitory activity of Q-inhib against purified EGFR kinase domains (wild-type and clinically relevant mutants) and to assess its selectivity across a broader panel of kinases.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Kinase Target | Q-inhib | Gefitinib | Afatinib | Osimertinib |
| EGFR (Wild-Type) | 50 | 3 | 0.5 | 480 |
| EGFR (L858R) | 5 | 5 | 0.2 | 15 |
| EGFR (exon 19 del) | 3 | 7 | 0.2 | 12 |
| EGFR (T790M) | 250 | >1000 | 100 | 1 |
| EGFR (L858R/T790M) | 150 | >1000 | 100 | 15 |
| HER2 | 200 | >1000 | 14 | >1000 |
| VEGFR-2 | >1000 | >1000 | >1000 | >1000 |
Data presented is hypothetical for illustrative purposes.
A radiometric kinase assay is a standard method for determining the IC50 of an inhibitor.
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well plate, add assay buffer.
-
Inhibitor Addition: Add serially diluted concentrations of Q-inhib and control inhibitors (Gefitinib, Afatinib, Osimertinib).
-
Enzyme Addition: Add the purified recombinant kinase (e.g., EGFR L858R/T790M).
-
Reaction Initiation: Add a mixture of the kinase-specific peptide substrate and [γ-33P]ATP to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Phase 2: Cell-Based Assays for Proliferation and Signaling
Moving into a cellular context is crucial to assess the inhibitor's ability to cross the cell membrane and engage its target in a more complex biological environment.
Table 2: Hypothetical Anti-proliferative Activity (GI50, nM) in NSCLC Cell Lines
| Cell Line | EGFR Status | Q-inhib | Gefitinib | Afatinib | Osimertinib |
| A549 | Wild-Type | 1500 | 8000 | 1000 | >10000 |
| PC-9 | exon 19 del | 20 | 15 | 1 | 40 |
| H1975 | L858R/T790M | 450 | >10000 | 150 | 50 |
Data presented is hypothetical for illustrative purposes.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-9, H1975) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Q-inhib and control inhibitors for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Western blotting can be used to directly observe the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.
Caption: General workflow for Western Blot analysis.
Step-by-Step Protocol:
-
Cell Treatment: Culture NSCLC cells (e.g., H1975) and treat with Q-inhib or control inhibitors at various concentrations for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Summary and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the preclinical evaluation of a novel quinazoline-based EGFR inhibitor, Q-inhib. The proposed experiments would generate the necessary data to compare its potency, selectivity, and cellular activity against established clinical benchmarks.
Based on the hypothetical data, Q-inhib demonstrates promising activity against the exon 19 deletion mutant, comparable to first-generation inhibitors, but with less efficacy against the T790M resistance mutation than third-generation inhibitors. This profile would suggest a potential role as a potent first-line agent, but further optimization would be needed to address acquired resistance.
The logical next steps in the development of Q-inhib would involve:
-
In vivo efficacy studies: Testing the compound in mouse xenograft models using NSCLC cell lines.
-
Pharmacokinetic and toxicology studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Structural biology: Co-crystallization of Q-inhib with the EGFR kinase domain to elucidate its precise binding mode and guide further structure-activity relationship (SAR) studies.
By following a rigorous, data-driven approach as outlined in this guide, researchers can effectively characterize novel EGFR inhibitors and determine their potential for clinical translation in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. biorxiv.org [biorxiv.org]
- 10. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemist's Compass: A Comparative Guide to QSAR Analysis of Quinazoline Derivatives as Anticancer Agents
For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a privileged structure in the landscape of anticancer drug discovery. Its derivatives are at the core of several approved targeted therapies, particularly those aimed at inhibiting protein tyrosine kinases.[1][2] However, navigating the vast chemical space of possible quinazoline analogues to find potent and selective candidates is a monumental task. This is where Quantitative Structure-Activity Relationship (QSAR) modeling transforms from a computational curiosity into an indispensable tool.
This guide provides an in-depth, comparative analysis of various QSAR methodologies applied to quinazoline derivatives. Moving beyond a mere listing of techniques, we will dissect the causality behind experimental choices, offering a field-proven perspective on how to build, validate, and interpret these models to rationally design the next generation of anticancer agents.
The Quinazoline Advantage and the QSAR Imperative
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold. Its derivatives have been successfully developed as inhibitors of key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[3] The fundamental principle of QSAR is that the biological activity of a molecule is intrinsically linked to its structure.[4] By translating structural features into numerical descriptors, QSAR establishes mathematical models that not only predict the activity of novel compounds but also provide profound insights into the molecular features governing their efficacy.[5][6]
For quinazoline derivatives, QSAR helps to answer critical questions: Which positions on the quinazoline core are most amenable to substitution? What are the optimal physicochemical properties—such as hydrophobicity, electronics, and steric bulk—at these positions to maximize anticancer activity? Answering these questions computationally saves immense time and resources by prioritizing the synthesis of the most promising compounds.[1]
Comparative Analysis of QSAR Models for Quinazoline Derivatives
The utility of a QSAR model is defined by its predictive power and its interpretability. Different QSAR approaches offer a trade-off between these aspects. Here, we compare the most common methodologies applied to quinazoline anticancer agents: 2D-QSAR and 3D-QSAR.
2D-QSAR: The Foundation of Predictive Modeling
2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., LogP, molar refractivity).[7] These models are computationally less intensive and easier to interpret.
Commonly used statistical methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS).[8] For instance, a 2D-QSAR study on quinazoline analogues as EGFR inhibitors might reveal that descriptors related to the number of hydrogen bond donors and specific electronic properties are crucial for activity.[3] A study on 137 quinazoline analogs identified alignment-independent descriptors as being most important for predicting EGFR inhibitory activity, with the MLR method showing the most promising results compared to PCR and PLS.[8]
Key Insight: 2D-QSAR excels at establishing broad correlations and identifying key global molecular properties. For example, a model might indicate that increasing hydrophobicity at a certain position generally increases activity. This provides a foundational understanding of the structure-activity landscape.
3D-QSAR: Visualizing the Interaction Landscape
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset.[9][10] These techniques calculate steric, electrostatic, and (in the case of CoMSIA) hydrophobic, hydrogen bond donor, and acceptor fields around the aligned molecules.[7] The resulting models are often visualized as 3D contour maps, which highlight regions in space where specific properties are predicted to enhance or diminish biological activity.[9]
-
CoMFA (Comparative Molecular Field Analysis): Utilizes steric and electrostatic fields. The resulting contour maps show where bulky groups are favored (green contours) or disfavored (yellow contours), and where positive (blue contours) or negative (red contours) charges are beneficial for activity.[2]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends CoMFA by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and nuanced understanding of the interaction requirements.[11]
Causality in Action: The power of 3D-QSAR lies in its direct visual output. If a green steric contour appears near the C6 position of the quinazoline core in a study of EGFR inhibitors, it provides a testable hypothesis: adding a larger, space-filling substituent at this position may lead to a more potent compound by exploiting a hydrophobic pocket in the EGFR active site.[2] Similarly, a red electrostatic contour near the N1 position suggests that a group with negative electrostatic potential here would be favorable, likely by forming a key hydrogen bond with a residue like Met793 in the EGFR hinge region.
Performance Comparison: 2D-QSAR vs. 3D-QSAR
The choice between 2D and 3D-QSAR depends on the research objective. 3D-QSAR models generally offer higher statistical robustness and predictive accuracy for a congeneric series of compounds, as they capture the specific 3D requirements for ligand-receptor binding.[12][13] However, they are highly sensitive to the molecular alignment, which is a critical and often challenging step.[14] 2D-QSAR is less sensitive to alignment and conformation and can be useful for screening diverse sets of compounds.
| QSAR Method | Key Descriptors | Primary Output | Main Advantage | Main Disadvantage |
| 2D-QSAR (e.g., MLR, PLS) | Topological, constitutional, physicochemical (LogP, TPSA, etc.) | Mathematical equation (e.g., pIC50 = c1Desc1 + c2Desc2 + ...) | Computationally fast, good for diverse datasets, easy to interpret global properties. | Does not consider 3D conformation or specific spatial interactions. |
| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | 3D Contour Maps & Statistical Model | High predictive power for congeneric series, provides intuitive 3D visualization of SAR. | Highly dependent on the quality of molecular alignment; computationally intensive. |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields | 3D Contour Maps & Statistical Model | Often more detailed and robust than CoMFA due to additional descriptor fields. | Shares the same alignment dependency and computational cost as CoMFA. |
Experimental Protocols: A Self-Validating System
A QSAR model is only as trustworthy as the methodology used to build it. The following protocols outline a robust, self-validating workflow for developing a comparative QSAR model for quinazoline derivatives.
Part 1: Dataset Preparation and Curation
The foundation of any QSAR model is a high-quality dataset.
-
Data Collection: Compile a series of quinazoline derivatives with their corresponding biological activity data (e.g., IC50 or Ki values) against a specific anticancer target (e.g., EGFR kinase). The data should be from a single, consistent experimental source to minimize variability.
-
Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). This ensures a more linear relationship between activity and descriptors.
-
Structure Preparation: Draw the 2D structures of all compounds and convert them to 3D structures using computational chemistry software. Perform energy minimization on each structure to obtain a low-energy conformation.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation to assess its predictive power on "unseen" compounds.[15] The selection should ensure that the test set compounds are structurally diverse and span the full range of biological activities.
Part 2: 3D-QSAR (CoMFA/CoMSIA) Modeling Workflow
This protocol outlines the steps for building a robust 3D-QSAR model.
-
Molecular Alignment (The Critical Step): Superimpose all molecules of the training and test sets. This is the most critical step for 3D-QSAR.[14] For quinazoline derivatives, alignment is typically based on the common quinazoline core scaffold. A highly active, structurally representative compound is often used as a template.
-
CoMFA/CoMSIA Field Calculation:
-
Place the aligned molecules within a 3D grid.
-
At each grid point, calculate the steric and electrostatic interaction energies (for CoMFA) or similarity indices (for CoMSIA) between a probe atom and each molecule. CoMSIA also calculates hydrophobic, H-bond donor, and H-bond acceptor fields.[11]
-
-
Statistical Analysis (PLS):
-
Use Partial Least Squares (PLS) analysis to generate a linear regression model correlating the CoMFA/CoMSIA field values (independent variables) with the pIC50 values (dependent variable).
-
Internal Validation: Perform a leave-one-out (LOO) cross-validation. In this process, one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered indicative of a good model.[15]
-
-
Final Model Generation: Generate the final, non-cross-validated model using all training set compounds. This model is characterized by the correlation coefficient (r²), which indicates the goodness of fit.
-
External Validation: Use the final model to predict the pIC50 values for the compounds in the test set. The predictive ability of the model is assessed by the predictive r² (pred_r²). A pred_r² > 0.6 is desirable and indicates good predictive power.[15]
-
Contour Map Visualization: Visualize the results as 3D contour maps. These maps show regions where modifications to the molecular structure are likely to affect biological activity, providing actionable insights for designing new derivatives.[9]
Visualizing the Path to Discovery
Diagrams are essential for conceptualizing complex workflows and relationships in drug design.
The QSAR Modeling Workflow
Caption: A generalized workflow for developing a predictive QSAR model.
The Quinazoline Scaffold
Caption: The core quinazoline structure with key positions for modification.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling and the inhibitory action of quinazolines.
Conclusion: From Data to Design
QSAR modeling is a powerful, data-driven approach that brings rationality and efficiency to the design of novel quinazoline-based anticancer agents. By comparing different models, it becomes clear that while 2D-QSAR provides a valuable overview of the physicochemical requirements for activity, 3D-QSAR methods like CoMFA and CoMSIA offer a more granular, visually intuitive guide for lead optimization. The contour maps generated from these 3D models serve as a veritable compass for the medicinal chemist, pointing towards structural modifications that are most likely to enhance potency.
The ultimate value of any QSAR study lies in its predictive accuracy and its ability to generate testable hypotheses. By adhering to rigorous, self-validating protocols, researchers can build trustworthy models that accelerate the discovery of new, more effective quinazoline derivatives, ultimately contributing to the advancement of targeted cancer therapy.
References
- 1. ajdhs.com [ajdhs.com]
- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. neovarsity.org [neovarsity.org]
- 10. 3D-QSAR - Drug Design Org [drugdesign.org]
- 11. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
A Comparative Guide to New Quinazoline Inhibitors Versus Established Drugs for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals at the forefront of oncology, the quinazoline scaffold represents a cornerstone of targeted cancer therapy. This guide provides an in-depth technical comparison of novel quinazoline-based inhibitors against established drugs, supported by experimental data and methodological insights to inform preclinical and clinical research strategies.
The Quinazoline Legacy and the Drive for Innovation
Quinazoline derivatives have revolutionized the treatment of cancers driven by aberrant signaling from the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases. By competitively binding to the ATP pocket of the kinase domain, these inhibitors block downstream signaling pathways crucial for cancer cell proliferation and survival. However, the clinical success of first and second-generation inhibitors is often curtailed by the emergence of drug resistance, necessitating the development of subsequent generations of more potent and specific agents.
This guide will benchmark new quinazoline inhibitors against a panel of established drugs, including:
-
First-Generation (Reversible): Gefitinib, Erlotinib
-
Second-Generation (Irreversible Pan-ErbB): Afatinib, Dacomitinib
-
Dual HER2/EGFR Inhibitor: Lapatinib
-
Third-Generation (Mutant-Selective): Osimertinib
The evolution of these inhibitors is a direct response to the dynamic nature of cancer, particularly the development of resistance mutations in the EGFR gene.
Mechanism of Action: A Generational Perspective
The primary target of these quinazoline inhibitors is the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Ligand binding to EGFR triggers a signaling cascade through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in many cancers, most notably non-small cell lung cancer (NSCLC).
The EGFR Signaling Pathway and Inhibitor Targets
The following diagram illustrates the EGFR signaling cascade and the points of intervention for various generations of quinazoline inhibitors.
Caption: EGFR signaling pathway and the site of action of quinazoline inhibitors.
The key distinction between the generations of these inhibitors lies in their binding mode and their selectivity for different forms of EGFR:
-
First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that target both wild-type (WT) and activating mutant forms of EGFR.
-
Second-Generation (Afatinib, Dacomitinib): These form an irreversible covalent bond with the EGFR kinase domain, providing more sustained inhibition. They are also pan-ErbB inhibitors, targeting other members of the HER family.[2]
-
Third-Generation (Osimertinib): This generation was specifically designed to be selective for the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation TKIs, while sparing wild-type EGFR. Osimertinib also forms an irreversible covalent bond.[3]
-
Fourth-Generation (e.g., Brigatinib and others in development): These are being developed to overcome resistance to third-generation inhibitors, primarily the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib.[4][5]
In Vitro Performance: A Head-to-Head Comparison
The potency of new quinazoline inhibitors is initially assessed through in vitro assays that measure their ability to inhibit the enzymatic activity of EGFR and the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this evaluation.
Comparative IC50 Values of EGFR Inhibitors
The following table summarizes the IC50 values of new and established quinazoline inhibitors against a panel of NSCLC cell lines with different EGFR mutation statuses.
| Inhibitor | Generation | Target Cell Line (EGFR Status) | IC50 (nM) | Reference(s) |
| Gefitinib | 1st | PC-9 (del19) | 16.38 | [6] |
| NCI-H1975 (L858R/T790M) | >10,000 | [6] | ||
| Erlotinib | 1st | HCC827 (del19) | 6.5-22.0 | [7] |
| NCI-H1975 (L858R/T790M) | >10,000 | [8] | ||
| Afatinib | 2nd | PC-9 (del19) | 0.638 | [6] |
| NCI-H1975 (L858R/T790M) | 61.94 | [6] | ||
| Dacomitinib | 2nd | H3255 (L858R) | 0.3 | [8] |
| Osimertinib | 3rd | PC-9 (del19) | 7.463 | [6] |
| NCI-H1975 (L858R/T790M) | 11.31 | [6] | ||
| PC-9 (del19/T790M/C797S) | 3,461 | [6] | ||
| Brigatinib | 4th (repurposed) | Ba/F3 (del19/T790M/C797S) | 67.2 | [9] |
| BBT-176 | 4th | Ba/F3 (del19/T790M/C797S) | 49 | [10] |
| BLU-945 | 4th | EGFR (L858R/T790M/C797S) | 242 (biochemical) | [9] |
| H-22 | Novel Dual | EGFR (WT) | 64.8 (biochemical) | [11] |
| EGFR (L858R/T790M) | 305.4 (biochemical) | [11] | ||
| Compound 18k | Novel | EGFR (L858R/T790M/C797S) | 0.7 (biochemical) | [4] |
| EGFR (del19/T790M/C797S) | 3.6 (biochemical) | [4] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. This table provides a comparative overview based on available data.
In Vivo Efficacy: Benchmarking in Xenograft Models
The antitumor activity of new quinazoline inhibitors is further evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. These models provide a more physiologically relevant system to assess drug efficacy.
Comparative Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo efficacy of selected new quinazoline inhibitors compared to established drugs in NSCLC xenograft models.
| Inhibitor | Dose | Xenograft Model (Cell Line) | Tumor Growth Inhibition (TGI) | Reference(s) |
| Gefitinib | 25 mg/kg | A549 (WT) | 21% | [12] |
| Osimertinib | 25 mg/kg | NCI-H1975 (L858R/T790M) | Significant tumor regression | [13] |
| Compound 6h | Not Specified | NCI-H1975 (L858R/T790M) | Better than afatinib and osimertinib | [13] |
| Compound 10 | 30 mg/kg | BaF3 (del19/T790M/C797S) | 67.95% | [14] |
| B10 | 25 mg/kg | A549 (WT) | 46% | [12] |
| H-22 | Not Specified | Xenograft model | Significant tumor growth inhibition | [11] |
| TQB3804 | Not Specified | EGFR triple mutant CDX and PDX | Significant tumor growth reduction | [15] |
| BBT-176 | Not Specified | Mouse models with EGFR triple mutations | Strong tumor growth inhibition, some regression | [5] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic (PK) properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The following table provides a comparative overview of key PK parameters for established EGFR TKIs.
| Parameter | Gefitinib | Erlotinib | Afatinib | Dacomitinib | Osimertinib |
| Bioavailability (%) | ~60 | ~60 | ~30 | ~80 | ~70 |
| Tmax (hours) | 3-7 | 3-5 | 2-5 | 2-8 | 6 |
| Half-life (hours) | ~48 | ~36 | ~37 | ~70-80 | ~48 |
| Metabolism | CYP3A4 | CYP3A4, CYP1A2 | Minimal CYP | CYP2D6, CYP3A4 | CYP3A4/5 |
| Excretion | Feces | Feces | Feces | Feces | Feces, Urine |
Data compiled from multiple sources.[16][17][18] PK parameters for fourth-generation inhibitors are still emerging from preclinical and early clinical studies.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of benchmarking data hinges on the robustness of the experimental methodologies. This section details the standard protocols for key in vitro and in vivo assays.
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the quinazoline inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (typically 48-72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant EGFR enzyme (wild-type or mutant), a peptide substrate, ATP, and the quinazoline inhibitor at various concentrations.[12]
-
Kinase Reaction: In a microplate, combine the EGFR enzyme, the inhibitor, and the substrate. Initiate the kinase reaction by adding ATP.[6]
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Implant human cancer cells into immunocompromised mice. This can be done subcutaneously (under the skin) for ease of tumor measurement or orthotopically (in the organ of origin, e.g., the lung) for a more clinically relevant tumor microenvironment.[19][21][22]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the quinazoline inhibitor (e.g., orally or via injection) and a vehicle control to the respective groups according to a predetermined schedule and dosage.[19]
-
Monitoring: Regularly measure tumor volume and mouse body weight to assess efficacy and toxicity.[19]
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Future Directions and Expert Insights
The development of quinazoline inhibitors is a testament to the power of targeted therapy in oncology. The emergence of fourth-generation inhibitors targeting the C797S mutation underscores the ongoing battle against drug resistance.[4][5] Key areas of future research include:
-
Overcoming Diverse Resistance Mechanisms: Beyond on-target mutations, resistance to EGFR inhibitors can also arise from the activation of bypass signaling pathways (e.g., MET amplification).[11] Novel quinazoline derivatives with dual-targeting capabilities are a promising strategy to address this challenge.
-
Improving CNS Penetration: Brain metastases are a significant clinical challenge in NSCLC. Developing inhibitors with improved blood-brain barrier penetration is a critical area of focus.
-
Combination Therapies: Combining quinazoline inhibitors with other targeted agents or immunotherapies holds the potential to enhance efficacy and overcome resistance.
As we continue to unravel the complexities of cancer biology, the rational design of new quinazoline inhibitors will remain a vital component of our therapeutic arsenal. The rigorous benchmarking of these new agents against established drugs, using robust and well-validated experimental methodologies, is essential for translating preclinical discoveries into clinical benefits for patients.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Brigatinib as New Wild-Type Sparing Inhibitors of EGFRT790M/C797S Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict PET Image Quality of Three Generations EGFR TKI in Advanced-Stage NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Procedural Guide to the Safe Disposal of 2-Amino-4-chloro-7-methoxyquinazoline
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-chloro-7-methoxyquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
The Chemist's Responsibility: Hazard Profile and Pre-Disposal Safety
Understanding the hazard profile of a compound is the foundational step in its safe lifecycle management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough analysis of structurally analogous compounds—specifically chlorinated and aminated quinazolines—provides a robust framework for anticipating its toxicological and chemical hazards.[1][2] The core structure, a halogenated aromatic amine, dictates its classification as a hazardous substance requiring meticulous handling and disposal.
The primary directive for the disposal of this compound and any materials contaminated with it is unequivocal: it must be managed as hazardous chemical waste and transferred to a licensed and approved hazardous waste disposal facility. [1][3] Under no circumstances should this chemical or its solutions be released into the environment or disposed of via standard laboratory drains.[1]
Anticipated Hazard Profile:
Based on data from closely related chemical structures, this compound is presumed to present the following risks. This proactive hazard assessment is a cornerstone of laboratory safety, ensuring that protocols are built on a conservative and protective foundation.
| Hazard Category | GHS Classification (Anticipated) | Potential Hazard Description | Recommended Precautionary Action | Incompatible Materials |
| Acute Toxicity | Warning | Harmful if swallowed, inhaled, or in direct contact with skin.[4][5] | Wear mandatory Personal Protective Equipment (PPE). Handle only in a well-ventilated area or chemical fume hood.[6][7] | Strong oxidizing agents, strong acids, strong bases.[1] |
| Skin Corrosion/ Irritation | Warning | Causes skin irritation upon contact.[2][6] | Avoid all skin contact. Wash hands and exposed skin thoroughly after handling.[4] | N/A |
| Serious Eye Damage/ Irritation | Warning | Causes serious eye irritation.[4][6] | Wear safety goggles and/or a face shield.[8] | N/A |
| Specific Target Organ Toxicity (Single Exposure) | Warning | May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][6] | Avoid breathing dust. Use respiratory protection if dust generation is unavoidable.[6] | N/A |
Hazardous Decomposition:
Upon thermal decomposition, as would occur during a fire or improper heating, this compound is expected to release toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas[4]
Operational Plan: A Step-by-Step Protocol for Waste Management
The following procedural guidance ensures that this compound waste is handled, segregated, and stored in a manner that guarantees safety and regulatory compliance pending final disposal.
A. Personal Protective Equipment (PPE) Mandate:
Prior to handling the compound in any form (pure, in solution, or as waste), personnel must be equipped with the following PPE. This is a non-negotiable standard for mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before each use. | Prevents dermal contact and absorption, mitigating skin irritation and potential systemic toxicity.[8] |
| Eye/Face Protection | Tightly fitting safety goggles and/or a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[4][8] |
| Body Protection | A properly fitted laboratory coat, fully buttoned. | Prevents contamination of personal clothing and minimizes skin contact.[6] |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood or when dust may be generated. An N95 dust mask or higher is recommended. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[2] |
B. Waste Segregation and Containerization: The Cornerstone of Compliance
Proper segregation is paramount. Halogenated organic waste streams are treated differently than non-halogenated streams, often requiring high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[3] Commingling wastes can lead to regulatory violations and improper disposal.
-
Identify All Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables: pipette tips, weigh boats, vials, gloves, bench paper, etc.
-
-
Select Appropriate Containers:
-
Use dedicated, sealable hazardous waste containers made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Ensure containers are clean, in good condition, and have a secure, leak-proof lid.
-
-
Labeling Protocol: Immediately upon adding the first quantity of waste, the container must be labeled. The label must be clear, legible, and permanently affixed.
-
Write "Hazardous Waste" prominently.
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
List all other components in the container (e.g., solvents, buffers), including their approximate percentages.
-
Note the date of initial waste accumulation.
-
C. On-Site Storage and Handling:
-
Segregation: Store the halogenated waste container separately from other waste streams, particularly acids, bases, and strong oxidizing agents.[2]
-
Location: Keep waste containers in a designated, secure, and well-ventilated satellite accumulation area. The container must remain closed at all times except when adding waste.[6]
-
Documentation: Maintain a detailed log of all waste generated. This log should be readily available for inspection by your institution's Environmental Health and Safety (EHS) office and the disposal contractor.
Final Disposal Pathway: Incineration and Professional Oversight
The definitive and required method for the disposal of this compound is through a licensed hazardous waste management company.
A. Arranging for Professional Disposal:
-
Contact EHS: Your primary point of contact should be your institution's EHS office. They will have established procedures and contracts with approved disposal vendors.
-
Provide Documentation: Furnish your EHS office or the contractor with the complete waste log, ensuring an accurate description of the container's contents.
-
Prepare for Pickup: Before the scheduled pickup, ensure all containers are securely sealed, properly labeled, and stored in the designated accumulation area.
B. Preferred Disposal Technology: High-Temperature Incineration
Controlled incineration in a permitted hazardous waste incinerator is the industry-standard and environmentally preferred method for destroying chlorinated aromatic compounds.[1][3] This process operates at temperatures sufficient to break the stable aromatic ring and halogen-carbon bonds, converting the material primarily into carbon dioxide, water, nitrogen gas, and hydrogen chloride. The HCl is subsequently removed from the flue gas by scrubbing systems. Landfill disposal is not an acceptable alternative for this class of chemical.[2]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to prevent personnel exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble as detailed in Section 2A.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid dry sweeping, which can create dust.
-
Collect Waste: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 8. echemi.com [echemi.com]
A Researcher's Guide to Safely Handling 2-Amino-4-chloro-7-methoxyquinazoline and Its Analogs
A Note on Chemical Analogs: Information available through public safety databases predominantly pertains to the closely related analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Due to the structural similarity, the safety protocols outlined in this guide are based on the available data for this dimethoxy variant and should be considered a robust starting point for handling 2-Amino-4-chloro-7-methoxyquinazoline. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound and its structural analogs. As a senior application scientist, the aim is to provide not just a list of procedures, but the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. 4-Amino-2-chloro-6,7-dimethoxyquinazoline is classified with the following hazards:
-
Harmful if swallowed [4]
This compound is typically an off-white to white solid powder.[][6] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The causality behind these classifications lies in the chemical reactivity of the quinazoline core and its substituents, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C10H10ClN3O2 | [] |
| Molecular Weight | 239.66 g/mol | [3][] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | ~262-278 °C (decomposes) | [6][7] |
| Solubility | Soluble in DMSO (sparingly, with heating/sonication), slightly soluble in Methanol (with heating/sonication) | [] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any accidental exposure.
-
Hand Protection: Always wear chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[8] Double gloving is a recommended best practice, especially when handling larger quantities or during procedures with a high risk of splashing. The rationale for this specification is the tested resistance of these gloves to a wide range of chemicals.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures that could generate dust or splashes, it is highly recommended to use tightly fitting safety goggles or a full-face shield.[9] This provides more comprehensive protection against airborne particles and splashes reaching the eyes.[1]
-
Body Protection: A long-sleeved, impermeable lab coat is mandatory. Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider a disposable gown that is designated for hazardous drug handling.[8]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as an elastomeric half-mask with a P100 filter, is required to prevent inhalation of airborne particles.[3][8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a Ventilated Area: All weighing and manipulation of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.[1][10] This engineering control is the most effective way to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust. Use appropriate tools, such as a chemical spatula, for transfers.
-
Grounding: When transferring large quantities of the powder, ensure equipment is properly grounded to prevent static electricity buildup, which can cause the powder to become airborne.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][10] Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][10]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is crucial for a swift and effective response.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
In Case of Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate and Secure: Alert others in the area and evacuate if the spill is large. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could disperse the powder.
-
Don Appropriate PPE: Before cleaning up, don the full PPE as described in Section 2, including respiratory protection.
-
Contain and Clean: For a small spill, gently cover the powder with an inert absorbent material, such as vermiculite or sand. Carefully sweep or scoop the material into a labeled, sealed container for disposal.[11] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Diagram 1: Chemical Spill Response Workflow
Caption: Workflow for a safe and effective chemical spill response.
Disposal:
Dispose of waste material, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container.[2] All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory workflow, you can mitigate the risks associated with handling this compound and its analogs, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
